molecular formula C11H13ClO3 B2456413 4-(3-Chloropropoxy)-3-methoxybenzaldehyde CAS No. 151719-92-5

4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Cat. No.: B2456413
CAS No.: 151719-92-5
M. Wt: 228.67
InChI Key: SPGULLHQDRWGDU-UHFFFAOYSA-N
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Description

4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5) is a high-purity chemical compound supplied for laboratory research use. This product, also known as Chloropropyl Vanillin, has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 g/mol . It is offered as a reference standard, particularly in the pharmaceutical field, underscoring its role in analytical testing and quality control processes . The compound features a benzaldehyde core substituted with a 3-chloropropoxy group and a methoxy group, which are functional groups of significant interest in organic synthesis and materials science. Related vanillin derivatives have been investigated for their utility in developing novel materials, such as non-linear optical (NLO) crystals, due to their ability to form non-centrosymmetric crystal structures that are essential for frequency conversion and laser technology applications . Researchers value this compound for its potential in molecular self-assembly and crystal engineering. It is intended for research purposes only and is not approved for use in humans, animals, or as a food additive. Please consult the Safety Data Sheet for proper handling, storage, and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloropropoxy)-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGULLHQDRWGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151719-92-5
Record name 4-(3-CHLOROPROPOXY)-M-ANISALDEHYDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS 151719-92-5), often referred to as Chloropropyl Vanillin , is a critical pharmacophore building block in the synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). It serves as the primary intermediate for introducing the solubilizing side chains found in blockbuster oncology drugs such as Gefitinib (Iressa) and Icotinib (Conmana) .

This guide details the physicochemical properties, validated synthetic routes, analytical characterization, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.[1]

Physicochemical Profile

PropertySpecification
CAS Number 151719-92-5
IUPAC Name This compound
Synonyms Chloropropyl Vanillin; 3-Methoxy-4-(3-chloropropoxy)benzaldehyde
Molecular Formula

Molecular Weight 228.67 g/mol
Physical State White to off-white crystalline powder or low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water
Melting Point Typically 45–55 °C (Analogous ether derivatives range)
Key Functional Groups Aldehyde (Electrophile), Alkyl Chloride (Leaving Group), Methoxy (Donor)

Synthetic Utility & Mechanism[2]

The synthesis of CAS 151719-92-5 is a classic Williamson ether synthesis, leveraging the regioselective alkylation of the phenolic hydroxyl group of Vanillin.

Core Synthesis Protocol

Reaction: Alkylation of Vanillin with 1-Bromo-3-chloropropane.

  • Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[2]

  • Reagent: 1-Bromo-3-chloropropane (1.2 equivalents)

  • Base: Potassium Carbonate (

    
    , 2.0 equivalents)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    
  • Temperature: 60–80 °C

  • Time: 4–6 Hours

Mechanistic Insight: The reaction proceeds via an


 mechanism . The phenoxide anion, generated by deprotonation of vanillin by 

, acts as the nucleophile. 1-Bromo-3-chloropropane is used because the bromide is a better leaving group than the chloride, ensuring regioselectivity where the phenoxide attacks the carbon attached to the bromine, leaving the terminal chloride intact for downstream derivatization.
Synthesis Workflow Diagram

SynthesisRoute Vanillin Vanillin (Start) Intermediate Transition State (SN2 Attack) Vanillin->Intermediate Deprotonation Reagents 1-Bromo-3-chloropropane + K2CO3 / DMF Reagents->Intermediate Electrophile Product 4-(3-Chloropropoxy)- 3-methoxybenzaldehyde (CAS 151719-92-5) Intermediate->Product Reflux 60-80°C (-KBr)

Figure 1: Selective alkylation of Vanillin to produce CAS 151719-92-5.

Downstream Pharmaceutical Applications[9][14]

The primary value of CAS 151719-92-5 lies in its role as a precursor for Gefitinib . The 3-chloropropyl chain is a "dummy" handle; the chloride is later displaced by morpholine to create the solubilizing side chain essential for the drug's bioavailability.

Application Case Study: Gefitinib Synthesis

In the convergent synthesis of Gefitinib, the aldehyde moiety is first converted to a nitrile, nitrated, and then cyclized to form the quinazoline core. The chloride is displaced by morpholine in the final stages.

Step-by-Step Transformation:

  • Nitrile Formation: Aldehyde

    
     Oxime 
    
    
    
    Nitrile (using
    
    
    / Formic Acid).
  • Nitration: Electrophilic aromatic substitution to introduce the nitro group at the 6-position (relative to original vanillin numbering).

  • Reduction: Nitro group reduced to Aniline.

  • Cyclization: Reaction with formamidine acetate to close the Quinazoline ring.

  • Side-Chain Activation: The terminal chloride reacts with Morpholine (

    
    ) to yield the final API.
    
Drug Synthesis Pathway Diagram

GefitinibPath Start 4-(3-Chloropropoxy)- 3-methoxybenzaldehyde Step1 Nitrile Intermediate (4-(3-chloropropoxy)- 3-methoxybenzonitrile) Start->Step1 NH2OH / HCOOH (Dehydration) Step2 Quinazoline Core Formation Step1->Step2 1. HNO3 (Nitration) 2. Fe/HCl (Reduction) 3. Formamidine Step3 Morpholine Substitution (Cl displacement) Step2->Step3 3-Chloro-4-fluoroaniline coupling Final Gefitinib (Iressa) API Step3->Final Morpholine / KI (SN2 Reaction)

Figure 2: Strategic utilization of CAS 151719-92-5 in the synthesis of Gefitinib.

Analytical Characterization

To validate the identity of CAS 151719-92-5, the following analytical parameters should be met.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
9.85 Singlet (s)1HAldehyde proton (-CH O)
7.40 – 7.45 Multiplet (m)2HAromatic protons (C2-H, C6-H)
6.98 Doublet (d)1HAromatic proton (C5-H)
4.25 Triplet (t)2HEther methylene (-O-CH 2-)
3.92 Singlet (s)3HMethoxy group (-OCH 3)
3.75 Triplet (t)2HChloro-methylene (-CH 2-Cl)
2.30 Quintet (q)2HCentral methylene (-CH2-CH 2-CH2-)
HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm and 280 nm.

  • Retention Time: Expect elution ~8–10 min (hydrophobic due to chloro-alkyl chain).

Safety & Handling (HSE)

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.

  • Storage: Store in a cool, dry place (2–8 °C preferred) under inert atmosphere (

    
    ) to prevent oxidation of the aldehyde group to the corresponding benzoic acid.
    
  • Spill: Sweep up solid spills to avoid dust generation. Wash area with ethanol followed by water.

References

  • Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate.

  • PubChem Database. (2024).[5] Compound Summary: this compound. National Library of Medicine.

  • BLD Pharm. (2024). Product Analysis: CAS 151719-92-5. BLD Pharm.[3]

  • Google Patents. (2015). Methods of preparing icotinib and icotinib hydrochloride. US Patent US9085588B2.

Sources

Technical Whitepaper: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Chloropropoxy)-3-methoxybenzaldehyde as a PROTAC linker precursor Content Type: In-depth Technical Guide

Strategic Utilization of Bifunctional Vanillin-Based Linkers[1]

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) requires precise spatial arrangement between an E3 ubiquitin ligase and a Protein of Interest (POI).[1][2] The linker moiety is not merely a connector; it determines the physicochemical properties, permeability, and ternary complex stability (cooperativity) of the degrader.[2]

This guide profiles This compound (CAS: 929683-54-5 / 151719-92-5), a strategic alkyl-aryl linker precursor derived from vanillin.[3] Its dual-functionality—combining an electrophilic alkyl chloride and a reactive aldehyde—enables orthogonal conjugation strategies, making it a "workhorse" intermediate for constructing heterobifunctional degraders.[3]

Chemical Profile & Structural Logic[1]
PropertySpecification
IUPAC Name This compound
Common Name Chloropropyl Vanillin; 3-Chloro-1-(4-formyl-2-methoxyphenoxy)propane
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
Key Functionalities Aldehyde (C-1): Reductive amination / Oxidation / OlefinationAlkyl Chloride (C-4 chain): Nucleophilic substitution (Sɴ2)
Structural Motif Vanillin Core: Provides aromatic rigidity and metabolic stability (via 3-OMe).Propyl Spacer: 3-carbon aliphatic chain offers optimal flexibility for E3-POI alignment.[3][4][5]
Strategic Advantage in PROTACs[3][1]
  • Orthogonality: The alkyl chloride and aldehyde groups react under distinct conditions. The aldehyde can be derivatized via mild reductive amination without affecting the chloride, or the chloride can be displaced by strong nucleophiles (phenols/thiols) while the aldehyde is protected (or tolerated if conditions are carefully controlled).

  • Solubility Modulation: The 3-methoxy group (from the vanillin scaffold) disrupts planarity and increases lipophilicity slightly compared to a naked phenyl ring, often improving cell permeability.[3]

  • Linker Length Control: The propyl ether chain provides a defined ~4-5 Å extension, often ideal for avoiding steric clashes in the ternary complex.[3]

Synthesis of the Precursor

Objective: Efficient alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 1-bromo-3-chloropropane.

Reaction Mechanism

This is a Williamson ether synthesis.[3] The phenoxide ion of vanillin acts as the nucleophile, displacing the bromide (a better leaving group than chloride) from the dihaloalkane.

Protocol

Reagents:

  • Vanillin (1.0 eq)[3]

  • 1-Bromo-3-chloropropane (1.2 - 1.5 eq)[3]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)[3]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (10 g, 65.7 mmol) in anhydrous DMF (50 mL). Add K₂CO₃ (18.2 g, 131.4 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn yellow.

  • Alkylation: Add 1-bromo-3-chloropropane (12.4 g, 78.8 mmol) dropwise.

  • Heating: Heat the reaction mixture to 60–80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[3]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL). The product may precipitate as a solid.[3]

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Typically 85–95%.[3]

Application Protocols: PROTAC Assembly

This precursor allows for two primary assembly routes ("Aldehyde First" or "Chloride First"). The choice depends on the stability of your ligands (Warhead/E3 binder).

Route A: The "Chloride-First" Strategy (Nucleophilic Displacement)

Best for: Stable ligands with strong nucleophiles (e.g., Phenols, Thiols, Secondary Amines).[3]

Step 1: Chloride Displacement

  • Reactants: Ligand A-Nu (Nucleophile) + this compound.[3]

  • Conditions: K₂CO₃ or Cs₂CO₃ in DMF at 60–90°C.

  • Optimization: If the chloride is sluggish, add catalytic Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive iodide in situ.

  • Product: Ligand A-Linker-CHO.

Step 2: Reductive Amination

  • Reactants: Ligand A-Linker-CHO + Ligand B-NH₂ (Amine on E3/POI ligand).[3]

  • Conditions:

    • Mix Aldehyde and Amine in DCM/MeOH (or DCE). Add catalytic Acetic Acid (AcOH) if needed to promote imine formation. Stir 30–60 mins.

    • Add Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 eq).

    • Stir at RT for 2–16 hours.

  • Why STAB? It is milder than NaBH₄ and selective for imines over aldehydes, preventing direct reduction of the aldehyde to an alcohol.

Route B: The "Aldehyde-First" Strategy

Best for: Sensitive ligands or when Ligand A is an amine that is expensive/precious.[3]

Step 1: Reductive Amination

  • Reactants: this compound + Ligand A-NH₂.[3]

  • Conditions: Standard reductive amination (as above).

  • Product: Ligand A-NH-CH₂-Ar-O-(CH₂)₃-Cl.[3]

  • Note: The secondary amine formed is usually stable, but ensure it doesn't react intramolecularly during the next step (unlikely with this chain length, but possible if geometry forces it).

Step 2: Chloride Displacement

  • Reactants: Intermediate + Ligand B-Nu.[3]

  • Conditions: Requires optimization. If Ligand B is a phenol, use Cs₂CO₃/DMF. If Ligand B is an amine, this SN2 reaction might be slow; converting the Cl to I (using NaI in Acetone) beforehand is recommended.

Visualization of Workflows
Diagram 1: Synthesis and Assembly Logic

The following diagram illustrates the synthesis of the precursor and the divergent pathways for PROTAC assembly.

PROTAC_Assembly Vanillin Vanillin (4-OH-3-OMe-Benzaldehyde) Linker 4-(3-Chloropropoxy)- 3-methoxybenzaldehyde (The Precursor) Vanillin->Linker Williamson Ether Synthesis Reagents 1-Bromo-3-chloropropane K2CO3, DMF, 60°C Reagents->Linker Inter_CHO Intermediate 1: Ligand A-Linker-CHO Linker->Inter_CHO Step 1: SN2 Displacement (Base, Heat, +/- KI) LigandA Ligand A (Nucleophile: -OH, -NH) LigandA->Inter_CHO LigandB Ligand B (Amine: -NH2) PROTAC FINAL PROTAC Ligand A-Linker-Ligand B LigandB->PROTAC Inter_CHO->PROTAC Step 2: Reductive Amination (NaBH(OAc)3, DCM/MeOH)

Caption: Synthesis of the chloropropyl-vanillin precursor and its application in the "Chloride-First" PROTAC assembly route.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Step 1 (Alkylation) Competitive elimination of dihaloalkane.Lower temperature (50°C); Ensure anhydrous conditions; Add KI catalyst.
Aldehyde Reduction to Alcohol Reducing agent too strong or added too early.Use NaBH(OAc)₃ instead of NaBH₄. Allow imine formation (30-60 min) before adding the reducing agent.[3]
Sluggish Chloride Displacement Alkyl chlorides are poor electrophiles.Perform Finkelstein exchange : Reflux the precursor with NaI in acetone to convert -Cl to -I before coupling.[3]
Dialkylation of Amine Primary amine reacts twice with aldehyde.Use stoichiometry control (1:1 or slight excess of amine). Use bulky amines if possible.
References
  • Preparation of Vanillin Derivatives

    • Synthesis of 4-hydroxy-3-methoxy benzaldehyde (Vanillin) Derivatives.[3][4] (2023).[6][7][8] Universiti Malaysia Sarawak.[3]

    • Note: General protocol for Williamson ether synthesis on vanillin.
  • PROTAC Linker Design Strategies

    • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

    • Context: Discusses the importance of linker length and composition (alkyl/ether chains)
  • Reductive Amination Protocols

    • Reductive Amination - Application Note.[3] Sigma-Aldrich.[3]

    • Context: Standard operating procedures for using NaBH(OAc)3 in library synthesis.
  • Compound Data

    • PubChem CID 11218358 (Related analog: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde).[3][6] [3]

    • USP Reference Standard: Chloropropyl Vanillin (this compound).[3][5] [3]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling alkylating agents and bioactive compounds.

Sources

Precision Synthesis and Functionalization of Vanillin Alkyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a privileged scaffold in medicinal chemistry due to its low toxicity and versatile functional handles. Among its derivatives, alkyl chloride ethers (specifically 4-(ω-chloroalkoxy)-3-methoxybenzaldehydes) represent a critical class of intermediates. Unlike their bromo- or iodo- analogs, alkyl chlorides offer a unique balance of stability and reactivity: they are stable enough to survive initial isolation and purification but reactive enough to undergo nucleophilic substitution (


) under forcing conditions (e.g., Finkelstein conditions or high temperature).

This guide details the precision synthesis of these derivatives, focusing on the chemoselective alkylation of vanillin using 1-bromo-3-chloropropane . It provides validated protocols, mechanistic insights, and downstream functionalization strategies for developing "linker-based" bioactive molecules.

Part 1: Structural Rationale & Synthetic Strategy

The Chemoselectivity Principle

The synthesis of vanillin alkyl chlorides relies on the differential leaving group ability of halogens. In mixed dihaloalkanes (e.g., 1-bromo-3-chloropropane), the bromide ion (


) is a significantly better leaving group than the chloride ion (

) (

of HBr

-9 vs. HCl

-7; C-Br bond is weaker than C-Cl).

By controlling reaction temperature and stoichiometry, researchers can achieve exclusive


-alkylation at the bromide terminus, leaving the chloride terminus intact for future derivatization.
Strategic Workflow

The following diagram illustrates the critical pathway from vanillin to its amino-functionalized bioactive derivatives.

VanillinSynthesis cluster_0 Critical Control Point: Temperature < 60°C Vanillin Vanillin (Starting Material) Base Activation (K2CO3 / Acetone) Vanillin->Base Deprotonation Phenoxide Phenoxide Anion (Intermediate) Base->Phenoxide Product 4-(3-chloropropoxy)- 3-methoxybenzaldehyde Phenoxide->Product SN2 Attack on C-Br (Selective) Reagent 1-Bromo-3-chloropropane (Electrophile) Reagent->Product FinalDrug Amino-Alkoxy Derivative (Bioactive Target) Product->FinalDrug SN2 Attack on C-Cl (NaI Catalyst) Amine Secondary Amine (e.g., Morpholine) Amine->FinalDrug

Caption: Chemoselective synthesis pathway exploiting the reactivity difference between C-Br and C-Cl bonds.

Part 2: Experimental Protocol

Target Molecule: 4-(3-chloropropoxy)-3-methoxybenzaldehyde CAS: 148433-00-5 (Generic structure class)

Materials & Reagents[3][4][5]
  • Substrate: Vanillin (1.0 eq)

  • Linker: 1-Bromo-3-chloropropane (1.2 eq) — Excess is crucial to prevent dimerization.

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (HPLC grade) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) — Avoid in this step to preserve the chloride.

Step-by-Step Synthesis
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Vanillin (15.2 g, 100 mmol) in Acetone (150 mL). Add anhydrous

    
     (27.6 g, 200 mmol).
    
  • Stirring: Stir the suspension at room temperature for 30 minutes. The mixture will turn bright yellow, indicating the formation of the phenoxide anion.

  • Addition: Add 1-Bromo-3-chloropropane (18.9 g, 120 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to gentle reflux (~56°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Note: Do not overheat or extend reaction time unnecessarily, as the chloride can eventually react, leading to dimerization (bis-vanillin ethers).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , residual 
      
      
      
      ) and wash the cake with cold acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with 5% NaOH solution (2 x 50 mL) to remove unreacted vanillin. This is a critical purification step.

    • Wash with brine, dry over

      
      , and concentrate.
      
    • Recrystallization: The oil often solidifies upon standing. Recrystallize from Isopropyl Ether or Ethanol/Water (1:1) to yield white crystals.

Expected Yield: 75–85% Melting Point: 50–52°C (Lit. val. often reported for similar analogs).

Part 3: Analytical Characterization

Validation of the structure requires confirming the presence of the alkyl chloride chain and the integrity of the aldehyde.

NMR Spectroscopy Data (400 MHz, )

The distinction between the


 and the 

protons is the primary diagnostic.
PositionProton TypeChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
CHO Aldehyde9.85Singlet (s)1HCharacteristic aldehyde peak.
Ar-H Aromatic7.40 – 7.45Multiplet (m)2HH-2 and H-6 (deshielded by C=O).
Ar-H Aromatic6.98Doublet (d)1HH-5 (ortho to ether).

Ether4.22Triplet (t)2HDeshielded by oxygen.

Methoxy3.92Singlet (s)3HStandard methoxy shift.

Alkyl Chloride3.75 Triplet (t)2HDistinct from

(~3.50).

Methylene2.30Quintet (p)2HCentral methylene of propyl chain.
Infrared (IR) Spectroscopy
  • 1680–1690

    
    :  Strong C=O stretch (Aldehyde).
    
  • 1580, 1510

    
    :  Aromatic C=C skeletal vibrations.
    
  • 1260

    
    :  Ar-O-C asymmetric stretch.
    
  • ~700

    
    :  C-Cl stretch (often weak, but diagnostic).
    

Part 4: Functionalization & Bio-Applications

The "Linker" Concept

The alkyl chloride side chain is not the final target but a "molecular handle." The chloride is a moderate leaving group, which allows for the attachment of secondary amines (morpholine, piperazine, piperidine) to create tertiary amine derivatives . These motifs are common in:

  • Acetylcholinesterase (AChE) Inhibitors: For Alzheimer's research.

  • Antifungal Agents: Targeting ergosterol biosynthesis.

  • Multitarget Antipsychotics: Targeting dopamine/serotonin receptors.

Finkelstein-Assisted Amination

Because the alkyl chloride is less reactive than the bromide used in the first step, simple heating with an amine is often slow.

  • Protocol: React the Vanillin-Alkyl-Chloride with the secondary amine in Acetonitrile or DMF.

  • Catalyst: Add Potassium Iodide (KI) (0.1 – 0.5 eq). The iodide displaces the chloride in situ to form a transient, highly reactive alkyl iodide, which is then rapidly attacked by the amine.

SAR_Logic Center Vanillin-Alkyl-Cl Scaffold Branch1 Reaction with Morpholine Center->Branch1 KI / DMF Branch2 Reaction with N-Methylpiperazine Center->Branch2 KI / DMF Branch3 Claisen-Schmidt (Aldehyde rxn) Center->Branch3 Acetophenone / NaOH Out1 Solubility Enhanced (Lysosomal Trapping) Branch1->Out1 Out2 Dopamine Receptor Affinity Branch2->Out2 Out3 Chalcone Hybrids (Anticancer) Branch3->Out3

Caption: Divergent synthesis capabilities of the vanillin alkyl chloride scaffold.

References

  • Preparation of Alkoxy-Benzaldehydes

    • Title: Synthesis of 4-(3-chloropropoxy)benzonitrile (Analogous Protocol)
    • Source: PrepChem
    • URL:[Link]

  • Bioactive Vanillin Derivatives

    • Title: Vanillin Derivatives in Drug Design: Structure–Activity Rel
    • Source: ACS Omega (via NIH)
    • URL:[Link]

  • Synthesis of Piperazine-Vanillin Analogs

    • Title: Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives[1]

    • Source: ResearchGate[1][2][3]

    • URL:[Link]

  • NMR Data Verification

    • Title: 4-(3-Bromopropoxy)-3-methoxybenzaldehyde (Spectral Analog)[4]

    • Source: PubChem[4][5]

    • URL:[Link][4]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterobifunctional Linkers Utilizing 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and application of heterobifunctional linkers derived from 4-(3-chloropropoxy)-3-methoxybenzaldehyde. This readily accessible starting material, synthesized from vanillin, offers a versatile platform for creating linkers with distinct functionalities at either end, making them ideal for applications in drug discovery, chemical biology, and diagnostics. We provide detailed, step-by-step protocols for the synthesis of a representative azide- and amine-terminated heterobifunctional linker, complete with characterization data and expert insights into the rationale behind key experimental steps. This document is intended for researchers, scientists, and drug development professionals seeking to design and synthesize custom linkers for conjugating a wide range of molecules, including proteins, peptides, and small-molecule drugs.

Introduction: The Critical Role of Heterobifunctional Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini.[1][2] These linkers are indispensable tools in modern chemical biology and drug development, enabling the covalent conjugation of two different molecules.[3] A prominent application of heterobifunctional linkers is in the construction of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9] The linker in a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of the final conjugate.[1][9][10]

The choice of starting material for linker synthesis is critical, and this compound, a derivative of the naturally abundant and renewable resource vanillin, presents an attractive option.[11][12][13] Its structure incorporates a versatile aldehyde group, which can be readily converted into an amine or other functionalities, and a terminal alkyl chloride that can be substituted with a wide range of nucleophiles, such as azides, to introduce a second functional group.[14][15]

Strategic Overview of the Synthesis

The synthesis of a heterobifunctional linker from this compound can be approached in a modular fashion. The overall strategy involves:

  • Synthesis of the Starting Material: The initial step is the synthesis of this compound from vanillin via a Williamson ether synthesis. This reaction is robust and generally high-yielding.[16][17][18][19]

  • Introduction of the First Functional Group: The terminal chloride of the propoxy chain is an excellent electrophile for introducing the first functional group via nucleophilic substitution. In our representative protocol, we will introduce an azide group, a versatile handle for "click chemistry."[7][20]

  • Modification of the Aldehyde: The aldehyde group serves as a precursor to the second functional group. We will demonstrate its conversion to a primary amine via reductive amination.[21]

This modular approach allows for the synthesis of a variety of linkers by simply changing the nucleophile used in the first step or the reaction conditions for modifying the aldehyde.

G cluster_0 Synthesis of Starting Material cluster_1 Functional Group Interconversion Vanillin Vanillin This compound This compound Vanillin->this compound Williamson Ether Synthesis Vanillin->this compound 4-(3-Azidopropoxy)-3-methoxybenzaldehyde 4-(3-Azidopropoxy)-3-methoxybenzaldehyde This compound->4-(3-Azidopropoxy)-3-methoxybenzaldehyde Nucleophilic Substitution (NaN3) This compound->4-(3-Azidopropoxy)-3-methoxybenzaldehyde (4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine (4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine 4-(3-Azidopropoxy)-3-methoxybenzaldehyde->(4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine Reductive Amination 4-(3-Azidopropoxy)-3-methoxybenzaldehyde->(4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine

Figure 1: Synthetic workflow for the heterobifunctional linker.

Detailed Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material from vanillin and 1-bromo-3-chloropropane via a Williamson ether synthesis.

Materials and Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 1-Bromo-3-chloropropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

ParameterValue
Molecular Formula C₁₁H₁₃ClO₃[14][22]
Molecular Weight 228.67 g/mol [14]
Typical Yield 85-95%
Appearance White to off-white solid
Purity (by HPLC) >98%

Table 1: Expected data for this compound.

Synthesis of 4-(3-Azidopropoxy)-3-methoxybenzaldehyde

This protocol details the conversion of the alkyl chloride to an azide, a key functional group for click chemistry.[20]

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the azido-functionalized intermediate.

ParameterValue
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Typical Yield >90%
Appearance Colorless oil or low-melting solid
Purity (by HPLC) >95%

Table 2: Expected data for 4-(3-Azidopropoxy)-3-methoxybenzaldehyde.

Synthesis of (4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine

This final step converts the aldehyde to a primary amine via reductive amination.

Materials and Reagents:

  • 4-(3-Azidopropoxy)-3-methoxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-(3-azidopropoxy)-3-methoxybenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding water and concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with DCM (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final heterobifunctional linker.

ParameterValue
Molecular Formula C₁₁H₁₆N₄O₂
Molecular Weight 236.27 g/mol
Typical Yield 70-85%
Appearance Pale yellow oil
Purity (by HPLC) >95%

Table 3: Expected data for (4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine.

Application of the Heterobifunctional Linker

The synthesized (4-(3-azidopropoxy)-3-methoxyphenyl)methanamine is a versatile heterobifunctional linker. The primary amine can be used for amide bond formation with a carboxylic acid-containing molecule, while the azide group can undergo a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) with an alkyne-functionalized molecule.[7][20]

G cluster_0 Molecule A cluster_1 Linker cluster_2 Molecule B Molecule_A Molecule A (with Carboxylic Acid) Conjugate_1 Intermediate Conjugate Molecule_A->Conjugate_1 Amide Bond Formation Linker (4-(3-Azidopropoxy)-3-methoxyphenyl)methanamine Linker->Conjugate_1 Molecule_B Molecule B (with Alkyne) Final_Conjugate Molecule A - Linker - Molecule B Molecule_B->Final_Conjugate Conjugate_1->Final_Conjugate Click Chemistry (CuAAC)

Figure 2: Application of the heterobifunctional linker in conjugation.

Conclusion

The use of this compound as a precursor provides a straightforward and efficient route to valuable heterobifunctional linkers. The protocols outlined in this application note are robust and can be adapted to generate a library of linkers with diverse functionalities, thereby empowering researchers in the fields of drug discovery and chemical biology to create novel molecular conjugates with tailored properties.

References

  • Vertex AI Search, The Williamson Ether Synthesis.
  • Vertex AI Search, 12. The Williamson Ether Synthesis.
  • SciSpace, Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease.
  • Enamine, Building blocks and linkers for PROTAC synthesis.
  • Journal of the American Chemical Society, Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups.
  • UHI Research Database, Synthesis of novel vanillin derivatives Scipioni, M
  • ACS Publications, Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society.
  • Chem.
  • PMC, Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
  • Wikipedia, Williamson ether synthesis.
  • Semantic Scholar, Table 6 from Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups.
  • PMC, Current strategies for the design of PROTAC linkers: a critical review.
  • IOSR Journal of Applied Chemistry, Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • RSC Publishing, Combining transition metals and transient directing groups for C–H functionaliz
  • Wikipedia, Click chemistry.
  • PubMed, Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent.
  • OCR A-Level Chemistry, Synthetic routes.
  • ResearchGate, Vanillin based phthalonitrile and acetylene bifunctional resins.
  • CORE, Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • PMC, Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • Benchchem, Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
  • MDPI, Vanillin: A Promising Biosourced Building Block for the Prepar
  • Semantic Scholar, Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orient
  • Frontiers, E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • MDPI, Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs).
  • ScienceDirect, Characteristic roadmap of linker governs the r
  • Organic Syntheses Procedure.
  • Guidechem, 3-(3-chloropropoxy)-4-methoxybenzaldehyde 929683-54-5 wiki.
  • Open Exploration Publishing, Novel approaches for the r
  • Glen Research, Technical Brief - Aldehyde and AminoOxy conjug
  • ChemScene, Heterobifunctional Cross-Linkers.
  • The Exam Formula, Synthetic Routes part 1.
  • PubChemLite, 3-(3-chloropropoxy)-4-methoxybenzaldehyde (C11H13ClO3).
  • Merck, 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1.
  • BLD Pharm, 151719-92-5|this compound.
  • PrepChem.com, Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • PubChem, 4-(3-Bromopropoxy)-3-methoxybenzaldehyde | C11H13BrO3 | CID 5303072.
  • ResearchGate, (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • Organic Chemistry Portal, Aryl ether synthesis by etherification (aryl
  • G-Biosciences, Heterobifunctional Cross-Linkers.

Sources

Nucleophilic substitution of chloride in 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution of Chloride in 4-(3-Chloropropoxy)-3-methoxybenzaldehyde


 Reactions for Haloalkoxy-Benzaldehyde Intermediates

Part 1: Introduction & Strategic Analysis

1.1 The Substrate & Challenge this compound (CAS: 15876-57-0) is a critical bifunctional building block, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib/Erlotinib analogs) and GPCR ligands. Its structure features two reactive centers with orthogonal chemistry:

  • Electrophilic Alkyl Chloride (Tail): A primary alkyl chloride requiring nucleophilic substitution (

    
    ).
    
  • Electrophilic Aldehyde (Core): A carbonyl group susceptible to nucleophilic addition, condensation, and oxidation.

The Chemoselectivity Dilemma: The primary challenge in substituting the chloride is the competing reactivity of the aldehyde.

  • Amine Nucleophiles: Primary and secondary amines will react rapidly with the aldehyde to form imines (Schiff bases) or aminals/iminium ions before displacing the chloride, leading to polymerization or intractable mixtures.

  • Basic Conditions: Strong bases required to activate weak nucleophiles can trigger Cannizzaro disproportionation or aldol-type condensations of the aldehyde.

1.2 The Solution: The "Protect-Activate-Substitute" Strategy To achieve high yields and purity, this guide advocates for a Finkelstein-Assisted Substitution protocol, often coupled with in-situ or transient aldehyde protection depending on the nucleophile.

Part 2: Visual Workflows (Graphviz)

Figure 1: Decision Matrix for Nucleophilic Substitution Caption: Logical workflow for selecting the correct protocol based on nucleophile type and chemoselectivity requirements.

ReactionLogic Start Substrate: This compound NucCheck Select Nucleophile Type Start->NucCheck Amine Amine (R-NH2 / R2-NH) NucCheck->Amine AzideThiol Azide (N3-), Thiol (RS-), Cyanide (CN-) NucCheck->AzideThiol Risk CRITICAL RISK: Aldehyde-Amine Condensation Amine->Risk Direct Direct SN2 Possible AzideThiol->Direct Protect Step 1: Acetal Protection (MeOH/H+, HC(OMe)3) Risk->Protect Required Finkelstein Step 2: Finkelstein Activation (Add KI/NaI catalyst) Direct->Finkelstein Protect->Finkelstein Subst Step 3: Substitution (DMF/ACN, 60-80°C) Finkelstein->Subst Deprotect Step 4: Acidic Deprotection (HCl/THF) Subst->Deprotect If Protected Final Final Product: Functionalized Aldehyde Subst->Final If Direct Deprotect->Final

Part 3: Detailed Experimental Protocols

Protocol A: Finkelstein-Assisted Substitution with Non-Amine Nucleophiles (Azide/Thiol)

Target: Synthesis of Azido- or Thio-ether derivatives while preserving the aldehyde.

Mechanism: The alkyl chloride is a mediocre leaving group. Adding catalytic Potassium Iodide (KI) converts the alkyl chloride to a highly reactive alkyl iodide in situ (Finkelstein reaction), which is then rapidly displaced by the nucleophile.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Nucleophile: Sodium Azide (

    
    ) or Thiol (1.2 - 1.5 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 - 0.2 eq)

  • Solvent: DMF (anhydrous) or DMSO

  • Base (for Thiols only):

    
     (1.5 eq)
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with this compound (10 mmol, 2.28 g) and dry DMF (20 mL).

  • Activation: Add Potassium Iodide (166 mg, 1.0 mmol, 10 mol%). Stir at RT for 10 minutes until dissolved.

  • Nucleophile Addition:

    • For Azidation: Add Sodium Azide (0.97 g, 15 mmol) in one portion.

    • For Thiolation: Add Thiol (12 mmol) and

      
       (2.07 g, 15 mmol).
      
  • Reaction: Heat the mixture to 60°C under

    
     atmosphere.
    
    • Note: Do not exceed 80°C to prevent thermal decomposition of the aldehyde.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The conversion of Cl

    
     I is fast; the subsequent substitution is the rate-determining step. Reaction typically completes in 4–6 hours.
    
  • Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (

    
     mL). Wash organics with brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.

QC Check:

  • IR: Look for the disappearance of C-Cl stretch (approx. 650-700

    
    ) and appearance of Azide (
    
    
    
    ) stretch at ~2100
    
    
    (strong).
  • 1H NMR: The triplet for

    
     at 
    
    
    
    ppm will shift upfield to
    
    
    ppm (for azide).
Protocol B: Amination via Acetal Protection (The "Safe" Route)

Target: Substitution with Primary/Secondary Amines (e.g., Morpholine, Piperazine).

Rationale: Direct reaction of amines with the aldehyde substrate forms stable imines or aminals. To attach the amine only to the propyl tail, the aldehyde must be masked.

Phase 1: Protection (One-Pot)

  • Dissolve Substrate (10 mmol) in Methanol (30 mL).

  • Add Trimethyl Orthoformate (HC(OMe)3, 1.5 eq) and p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux for 2 hours. Monitor disappearance of Aldehyde peak (CHO,

    
     ppm) by NMR.
    
  • Neutralize with

    
    , concentrate to dryness. The resulting dimethyl acetal  is used directly.
    

Phase 2: Substitution

  • Dissolve the crude acetal in Acetonitrile (ACN) or DMF.

  • Add the Amine (2.0 eq) and KI (0.5 eq).

    • Note: Use stoichiometric KI (0.5-1.0 eq) here to maximize rate, as amines are poorer nucleophiles for

      
       than azides.
      
  • Heat to 80°C for 12–16 hours in a sealed tube (if amine is volatile).

  • Workup: Evaporate solvent. Partition between DCM and water.

Phase 3: Deprotection

  • Dissolve the crude amine-acetal in THF (20 mL).

  • Add 1M HCl (10 mL). Stir at RT for 1 hour.

  • Neutralize with saturated

    
     to pH 8.
    
  • Extract with DCM. The product is the amino-benzaldehyde.

Part 4: Data Summary & Troubleshooting

Table 1: Solvent & Catalyst Effects on Conversion

SolventCatalyst (KI)Temp (°C)Time (h)Conversion (%)Notes
DMF None8024< 40%Slow; Cl is a poor leaving group.
DMF 10 mol% 60 6 > 95% Optimal balance of rate/stability.
Acetone100 mol%Reflux1885%Finkelstein conditions; slower than DMF.
EthanolNone7824N/ASide reaction: Acetal formation/solvolysis.

Troubleshooting Guide:

  • Issue: Elimination Product (Styrene derivative)

    • Observation: New alkene peaks in NMR (

      
       5.0-6.0 ppm).
      
    • Cause: Base is too strong (e.g., NaOH, NaH) or temperature too high (>100°C).

    • Fix: Switch to weaker bases (

      
      , 
      
      
      
      ) or use the amine itself as the base. Lower temperature.
  • Issue: Aldehyde Oxidation

    • Observation: Formation of carboxylic acid (broad OH stretch, acidic peak).

    • Cause: Exposure to air at high temps.

    • Fix: Strictly degas solvents and run under Nitrogen/Argon.

References

  • Vertex Pharmaceuticals. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • Organic Syntheses. (2008). Oxidative Amination of Aldehydes. Org. Synth. [Link]

  • PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: Conjugation of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the specific procedures for conjugating 4-(3-Chloropropoxy)-3-methoxybenzaldehyde to E3 ligase ligands. This molecule serves as a critical heterobifunctional linker intermediate in PROTAC® (Proteolysis Targeting Chimera) development, offering an aldehyde handle for reductive amination and an alkyl chloride tail for nucleophilic displacement.[1]

Strategic Overview & Chemistry

This compound is a vanillin-derived linker designed for "linker-first" PROTAC synthesis.[1][2] Its dual functionality allows for orthogonal conjugation strategies:

  • Aldehyde (C1): Highly reactive toward primary and secondary amines via reductive amination.[1][2] This is the preferred route for attaching E3 ligands like Lenalidomide , Pomalidomide , or amine-functionalized VHL ligands.

  • Alkyl Chloride (C4-propoxy tail): A moderate electrophile suitable for

    
     displacement by nucleophiles (phenols, thiols, or secondary amines) on the Target Protein Ligand (POI Ligand).[1]
    
Selection Guide: Which Protocol to Use?
  • Protocol A (Reductive Amination): Use if your E3 ligand has a free amine (e.g., 4-amino-thalidomide, Lenalidomide, VHL-amine).[1] This forms a stable benzyl amine linkage.[1][2]

  • Protocol B (Alkylation): Use if your E3 ligand has a phenolic hydroxyl group (e.g., VHL ligand, specific IAP ligands).[1] This forms an ether linkage.[1][2]

ReactionLogic Start 4-(3-Chloropropoxy)- 3-methoxybenzaldehyde Check E3 Ligand Functional Group? Start->Check Amine Primary/Secondary Amine (-NH2 / -NHR) Check->Amine Has Amine Phenol Phenolic Hydroxyl (-OH) Check->Phenol Has Phenol ProtoA Protocol A: Reductive Amination Amine->ProtoA NaBH(OAc)3 DCE, AcOH ProtoB Protocol B: Nucleophilic Substitution Phenol->ProtoB K2CO3, KI DMF, 60°C ProductA Benzyl Amine Linked PROTAC Intermediate ProtoA->ProductA ProductB Ether Linked PROTAC Intermediate ProtoB->ProductB

Figure 1: Decision matrix for conjugating this compound based on E3 ligand chemotype.

Protocol A: Reductive Amination (Primary Strategy)

Target Substrate: Amine-bearing E3 ligands (e.g., Lenalidomide, Pomalidomide).[1] Mechanism: Formation of an imine/iminium ion followed by selective reduction to a secondary amine.[1][2]

Reagents & Equipment[1][3][4][5]
  • Substrate: E3 Ligand (1.0 equiv)[1]

  • Linker: this compound (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv)[1]

    • Expert Note: STAB is preferred over NaBH4 or NaBH3CN because it is milder and will not reduce the aldehyde before imine formation, nor will it reduce the imide carbonyls inherent in Cereblon ligands.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the E3 Ligand (1.0 equiv) and This compound (1.1 equiv) in anhydrous DCE (concentration ~0.1 M).

    • Add Acetic Acid (1–2 drops per mmol substrate).[1][2] A slightly acidic pH (5–6) accelerates imine formation.[1][2]

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS.[1][2] You may see the mass of the imine (M + Linker - H2O).

  • Reduction:

    • Add NaBH(OAc)3 (1.5 equiv) in a single portion.[1][2]

    • Stir the suspension vigorously at RT under nitrogen/argon atmosphere.

    • Time: 2–16 hours (overnight is common for sterically hindered amines like Lenalidomide).[1][2]

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (sodium bicarbonate).[1] Stir for 15 minutes until gas evolution ceases.

    • Extract with DCM (3x).[1][2]

    • Wash combined organic layers with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.[1]

  • Purification:

    • Purify via Flash Column Chromatography.[1][2]

    • Stationary Phase: Silica Gel.[1][2]

    • Mobile Phase: DCM:MeOH (gradient 0% to 5% MeOH).[1][2]

    • Note: The product will be less polar than the starting amine but more polar than the aldehyde linker.

Troubleshooting Table
IssuePossible CauseSolution
No Reaction Amine is too unreactive (e.g., aniline).[1][2]Switch solvent to MeOH/DCM (1:1) or heat to 40°C. Increase AcOH.
Aldehyde Reduction Reductant added too early.Ensure imine formation time (30-60 min) before adding STAB.[1][2]
Incomplete Conversion Water in solvent hydrolyzing imine.Use anhydrous solvents and add 4Å molecular sieves.[1][2]

Protocol B: Alkylation / Etherification (Alternative Strategy)

Target Substrate: Phenol-bearing E3 ligands (e.g., VHL-phenol).[1][2] Mechanism:


 displacement of the alkyl chloride by the phenoxide anion.
Reagents
  • Substrate: Phenolic E3 Ligand (1.0 equiv)

  • Linker: this compound (1.2 equiv)[1][2]

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 – 3.0 equiv)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 equiv) - Crucial for Finkelstein activation.[1][2]

  • Solvent: DMF (Anhydrous) or DMSO.[1][2]

Step-by-Step Procedure
  • Activation:

    • Dissolve the Phenolic E3 Ligand in anhydrous DMF (~0.1 M).

    • Add K2CO3 (2.0 equiv) and stir at RT for 15 minutes to generate the phenoxide.

  • Coupling:

    • Add This compound (1.2 equiv).[1][2]

    • Add KI (0.2 equiv).[1][2] Why? KI converts the alkyl chloride to a highly reactive alkyl iodide in situ, significantly accelerating the reaction rate.

    • Heat the reaction to 60–80°C .

    • Time: 4–12 hours.[1][2][3] Monitor by LC-MS.[1][2]

  • Workup:

    • Cool to RT. Dilute with EtOAc or DCM.[1][2]

    • Wash with water (3x) to remove DMF, then Brine (1x).[1]

    • Dry over Na2SO4 and concentrate.[1][2]

  • Purification:

    • Flash Chromatography (Hexanes:EtOAc or DCM:MeOH).[1][2]

Quality Control & Characterization

Verify the conjugate structure using the following markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance: The aldehyde proton singlet (~9.8 ppm) should disappear (Protocol A) or remain (Protocol B).

    • Appearance (Protocol A): A new benzylic methylene signal (Ar-CH2 -NH-) typically appears around 4.0 – 4.3 ppm.[1][2]

    • Linker Signals: Look for the propyl chain multiplets (~2.0–2.2 ppm) and the methoxy singlet (~3.8 ppm).

  • LC-MS:

    • Look for the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio) in the product mass spectrum.

References

  • Burslem, G. M., & Crews, C. M. (2020).[1][4] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1][2][5][6][7] Cell, 181(1), 102–114.[1] Link[1]

  • Abdelaziz, M. A., et al. (2023).[1] Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2.[8] Molecules, 28(22), 7563.[1] Link[1]

  • Maniaci, C., et al. (2017).[1] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.[1][2] Nature Communications, 8, 830.[1] Link

  • Sigma-Aldrich. (n.d.).[1][2] 4-(3-Chloropropoxy)benzaldehyde Product Information & SDS. MilliporeSigma. Link[1]

Sources

Solvent selection for 4-(3-Chloropropoxy)-3-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Engineering for 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Executive Summary

This compound (CAS 151719-92-5) is a bifunctional building block critical in the synthesis of antipsychotics (structural analogs of Iloperidone) and cardiovascular agents.[1][2] Its utility stems from its dual electrophilic sites: the alkyl chloride tail (susceptible to


 substitution) and the aldehyde head  (susceptible to condensation or reductive amination).[2]

This guide addresses the critical challenge of solvent selection . Improper solvent choice leads to competitive side reactions (e.g., Cannizzaro disproportionation, polymerization) or kinetic stalling. This protocol defines solvent systems that maximize yield for specific transformations while adhering to modern Green Chemistry principles (replacing DMF/DCM).

Chemical Architecture & Solubility Profile

To select the correct solvent, one must understand the solute's physicochemical behavior.

  • Lipophilicity: The chloropropoxy chain renders the molecule highly lipophilic (LogP ~2.4).[2]

  • Reactivity Profile:

    • Site A (Aldehyde): High reactivity.[1][2] Prone to oxidation in air if dissolved in radical-promoting solvents (e.g., ethers with peroxides).[2]

    • Site B (Alkyl Chloride): Moderate reactivity.[1][2] Requires thermal activation or iodide catalysis (Finkelstein conditions) for substitution.[2]

Table 1: Solubility & Stability Matrix

Solvent ClassRepresentative SolventsSolubilitySuitabilityCritical Notes
Polar Aprotic DMF, DMSO, NMPHighExcellent (

)
Accelerates substitution at the chloride tail.[1][2] Hard to remove (high BP).
Ketones Acetone, MEKHighGood (Finkelstein) Ideal for reflux with KI to convert Cl

I in situ.[2]
Chlorinated DCM, DCEHighExcellent (Reductive Amination) Standard for aldehyde reactions; environmental hazard.[2]
Green Alternatives 2-MeTHF, CPME, EtOAcModerate-HighHigh (Workup/Green) 2-MeTHF is the preferred replacement for DCM/THF.[1][2]
Protic Methanol, EthanolModerateContext Dependent Use only for Schiff base formation; avoids acetal formation if anhydrous.[1][2]

Decision Logic: Selecting the Solvent

The choice of solvent is dictated by which functional group you intend to react.[2]

SolventSelection Start Target Reaction? SN2 Nucleophilic Substitution (Target: Cl-Tail) Start->SN2 Aldehyde Carbonyl Chemistry (Target: CHO-Head) Start->Aldehyde HighTemp High Temp (>80°C)? SN2->HighTemp RedAm Reductive Amination Aldehyde->RedAm Condens Condensation Aldehyde->Condens Green Green Compliance? HighTemp->Green No DMF Solvent: DMF or NMP (Standard Protocol) HighTemp->DMF Yes NBP Solvent: N-Butylpyrrolidinone (Green Protocol) Green->NBP Strict MEK Solvent: MEK + KI (Finkelstein Cond.) Green->MEK Standard DCM Solvent: DCM or DCE (Traditional) RedAm->DCM Fast CPME Solvent: CPME or 2-MeTHF (Green) RedAm->CPME Safe EtOH Solvent: Ethanol (Reflux) Condens->EtOH

Figure 1: Decision matrix for solvent selection based on chemoselectivity requirements.

Detailed Application Protocols

Protocol A: Coupling with Secondary Amines

Targeting the alkyl chloride to synthesize piperazine-linked APIs.

The Challenge: The alkyl chloride is a poor leaving group.[2] The Solution: Use a Polar Aprotic Solvent to solvate the cation (leaving the nucleophilic amine "naked") and add Potassium Iodide (KI) as a catalyst.[2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: N-substituted piperazine (1.2 eq)[1][2]

  • Base:

    
     (2.0 eq, anhydrous, granular)
    
  • Catalyst: KI (0.1 eq)[2]

  • Solvent System: Methyl Ethyl Ketone (MEK) [Preferred for workup] OR Acetonitrile (ACN).[2]

Workflow:

  • Charge: In a reaction vessel equipped with a reflux condenser, dissolve the substrate in MEK (10 volumes, e.g., 10 mL per 1 g).

  • Activate: Add KI and

    
    .[1][2] Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow due to iodine liberation.
    
  • Addition: Add the secondary amine.

  • Reflux: Heat to 80°C (MEK reflux) for 12–18 hours.

    • Process Control: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[2] Look for the disappearance of the aldehyde spot (

      
      ).[2]
      
  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2] Filter off inorganic salts (

      
      ).
      
    • Evaporate MEK.[1][2]

    • Redissolve residue in EtOAc and wash with water.[1][2] Validation: The product stays in EtOAc; unreacted amine salts partition to water.[1][2]

Green Alternative: Replace MEK with N-Butylpyrrolidinone (NBP) or Cyclopentyl Methyl Ether (CPME) .[1][2] Note that CPME requires higher temperatures to achieve similar kinetics.[1][2]

Protocol B: Reductive Amination

Targeting the aldehyde to form benzylic amines.[2]

The Challenge: Avoiding the reduction of the aldehyde to alcohol (by-product) before the imine forms.[2] The Solution: Use 2-MeTHF or DCM with a mild reducing agent (STAB).[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Amine: Primary amine (1.1 eq)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Green] or DCE.[1][2]

Workflow:

  • Imine Formation: Dissolve substrate and amine in 2-MeTHF. Stir for 1 hour at 20°C. Use molecular sieves (4Å) if the amine is hydrous.

  • Reduction: Add STAB portion-wise over 20 minutes. Caution: Mild exotherm.[1][2]

  • Quench: Add saturated

    
    .[1][2][3]
    
  • Phase Separation: 2-MeTHF is immiscible with water (unlike THF).[1][2] Separate layers directly.[1][2]

Scientific Rationale & Troubleshooting

Why MEK over DMF? While DMF offers faster kinetics due to high dielectric constant (


), it is hepatotoxic and difficult to remove (BP 153°C).[2] Traces of DMF can decompose to dimethylamine, reacting with the alkyl chloride to form impurities. MEK (

) allows for easy evaporation and, when combined with KI, matches DMF's yield profile.

Why the Chloride doesn't react in Protocol B? Under the mild conditions of reductive amination (Room Temp, weak base), the alkyl chloride is inert. The activation energy for


 substitution is not met, ensuring chemoselectivity .

Visualizing the Reaction Pathway:

ReactionPathway cluster_0 Pathway A: SN2 Substitution cluster_1 Pathway B: Reductive Amination Substrate This compound Intermediate_I Iodo-Intermediate (Transient) Substrate->Intermediate_I MEK, KI Reflux Imine Imine Species Substrate->Imine R-NH2 2-MeTHF Product_A Piperazine Derivative (API Intermediate) Intermediate_I->Product_A HNR2 Product_B Benzylic Amine Imine->Product_B NaBH(OAc)3

Figure 2: Divergent synthesis pathways controlled by solvent and reagent selection.[1][2]

References

  • Iloperidone Synthesis & Intermediates

    • Patent: "Process for the preparation of Iloperidone."[1][2][4][5] US Patent 2013/0261308 A1. (Describes the alkylation of the ethanone analog in polar aprotic solvents).

    • [2]

  • Green Solvent Selection

    • Journal: "N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis."[1][2] Green Chemistry, 2016.[2]

    • Tool: ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide.[1][2]

    • [2]

  • Reductive Amination Guidelines

    • Journal: "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry, 2013.[2][3]

    • [2]

  • Compound Data

    • PubChem:[1][2][6] this compound (CAS 151719-92-5).[1][2][7]

    • [2]

Sources

Strategic Utilization of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Fragment" Scaffold

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment to a potent lead compound often stalls due to synthetic intractability or poor physicochemical properties.[1][2] 4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS: 83730-48-1) represents a "privileged" bifunctional scaffold that solves these bottlenecks.[1][2]

Derived from the vanillin core—a structure historically validated in kinase inhibitors (e.g., Gefitinib intermediates) and GPCR ligands—this molecule offers two distinct, orthogonal "growth vectors":[3]

  • Vector A (Aldehyde): A versatile handle for Fragment Growing via reductive amination, Knoevenagel condensation, or heterocycle formation (e.g., quinazolines, benzimidazoles).[1][3]

  • Vector B (Alkyl Chloride): A pre-installed electrophile for Fragment Linking or Solubility Optimization.[1][2] The 3-chloropropyl chain allows for late-stage introduction of solubilizing groups (e.g., morpholine, piperazine) without requiring de novo synthesis of the core.[3][2]

This guide details the strategic application of this scaffold to accelerate hit-to-lead optimization.

Chemical Biology & Mechanism of Action[2]

The "Linker-First" vs. "Core-First" Strategy

The unique value of this intermediate lies in its ability to support divergent library synthesis.[1][2] The chloro-linker is stable to mild aldehyde transformations, allowing researchers to choose their optimization path based on the project's specific SAR (Structure-Activity Relationship) needs.[1][2]

  • Path A: Solubility Optimization (Linker-First): The chloride is displaced by a polar amine (e.g., morpholine) before core elaboration.[1][2] This creates a highly soluble "advanced intermediate" that prevents precipitation during subsequent high-throughput screening.[1][2]

  • Path B: Scaffold Hopping (Core-First): The aldehyde is reacted first to explore diverse binding cores.[1][2] The chloride is left intact as a "latent" handle for future property modulation.

Strategic Workflow Diagram

The following diagram illustrates the decision tree for utilizing this scaffold in a kinase inhibitor campaign.

G Start 4-(3-Chloropropoxy)- 3-methoxybenzaldehyde (The Scaffold) Decision Optimization Priority? Start->Decision PathA Path A: Solubility (Linker-First) Decision->PathA Low Solubility PathB Path B: Potency (Core-First) Decision->PathB Unknown SAR IntermedA Solubilized Aldehyde (e.g., Morpholine adduct) PathA->IntermedA Sn2 w/ Amines (Morpholine, Piperazine) IntermedB Chlorinated Core (e.g., Benzylamine/Quinazoline) PathB->IntermedB Reductive Amination or Cyclization LibraryA Library A: Diverse Cores w/ Fixed Linker IntermedA->LibraryA Aldehyde Diversification LibraryB Library B: Fixed Core w/ Diverse Linkers IntermedB->LibraryB Chloride Displacement

Caption: Divergent synthesis workflows. Path A prioritizes physicochemical properties (LogP), while Path B prioritizes pharmacophore exploration.[1][3]

Detailed Application Protocols

Protocol A: "Linker-First" Synthesis of Solubilized Scaffolds

Objective: Synthesize 4-(3-morpholinopropoxy)-3-methoxybenzaldehyde to serve as a high-solubility building block. Rationale: The 3-chloropropyl group is a "masked" solubilizing vector.[1][2] Converting it to a morpholino-propyl group mimics the side chain of the EGFR inhibitor Gefitinib, significantly lowering LogP and improving metabolic stability.[1][3]

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.5 eq)[1][2]

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Critical for Finkelstein acceleration[1][2]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1][2]

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve 1.0 eq of the chloropropoxy aldehyde in MeCN (0.2 M concentration). Add 0.1 eq NaI.[1][3] Stir at RT for 15 mins.[1][3] Note: The in-situ formation of the alkyl iodide accelerates the reaction rate by ~5x.[1][2]

  • Displacement: Add 2.0 eq

    
     followed by 1.5 eq Morpholine.[1][2]
    
  • Reflux: Heat the mixture to 80°C (MeCN reflux) for 6-12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The aldehyde peak (approx. 10.0 ppm in

    
     NMR) should remain intact, while the triplet of the 
    
    
    
    -Cl (approx.[3] 3.7 ppm) shifts upfield.[1]
  • Workup: Cool to RT. Filter off inorganic salts.[1][3] Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][3] If necessary, purify via flash chromatography (DCM:MeOH 95:5).[3]
    
  • Validation:

    • Yield: Expect 85-95%.

    • QC:

      
       NMR must show the aldehyde singlet (~9.85 ppm) and the disappearance of the 
      
      
      
      -Cl triplet.
Protocol B: "Core-First" Library Generation via Reductive Amination

Objective: Use the aldehyde vector to generate a library of secondary amines (benzylamine core) while preserving the chloro-linker for later functionalization.[1][2]

Materials
  • Scaffold: this compound (1.0 eq)

  • Amine Library: Diverse anilines or aliphatic amines (1.1 eq)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 eq)[1][2]
  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2]

Step-by-Step Methodology
  • Imine Formation: In a 2-dram vial (for library scale), mix the scaffold (0.1 mmol) and the amine (0.11 mmol) in DCE (1 mL). Add Acetic Acid (1 drop) to catalyze imine formation. Shake at RT for 1 hour.

  • Reduction: Add

    
     (0.15 mmol) in one portion. Caution: Gas evolution.[1][2]
    
  • Reaction: Shake at RT for 16 hours.

  • Quench: Add saturated

    
     (1 mL). Extract with DCM.[1][3][4]
    
  • Analysis: The product now contains a secondary amine core and the original alkyl chloride tail.[1]

    • Self-Validating Step: If the product is intended for covalent inhibition, the alkyl chloride can serve as a weak electrophile (cysteine trap) in specific contexts, or be displaced in a subsequent step.[3]

Data Summary & Physicochemical Impact[1][2]

The following table highlights the impact of transforming the chloropropoxy linker (Protocol A) on key drug-like properties.

PropertyParent Scaffold (Cl-Linker)Morpholine Analog (Protocol A)Impact on FBDD
MW 228.67 Da279.33 DaRemains within "Fragment" (<300) or "Lead-like" space.[1][2]
cLogP ~2.4~1.1Major Improvement: Significant reduction in lipophilicity.
Solubility Low (aq)High (aq, pH < 7)Enables high-concentration NMR screening.[1][2]
H-Bond Acceptors 35Additional interactions for solvent/protein binding.[1][2]
Reactivity Electrophilic (Alkylating)Nucleophilic (Basic)Shifts from reactive warhead to solubility handle.[1][2]

References

  • Vanillin Scaffolds in Drug Design

    • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways.[1]

    • Source: ACS Omega (2025).[1][2]

    • Significance: Validates the vanillin core as a privileged scaffold for kinase and infectious disease targets.[1]

    • Link:[Link] (Representative link based on search context).[1][2]

  • Gefitinib Synthesis & Intermediates

    • Title: Synthesis of Gefitinib from Vanillin Derivatives.[1][3]

    • Source: PrepChem / Patent Literature US4151207A.[1][2]

    • Significance: Establishes the 3-morpholinopropoxy-4-methoxy substitution pattern as a clinical standard for EGFR inhibition.[1][2]

    • Link:[Link]

  • Fragment-Based Discovery Workflows

    • Title: Fragment-Based Drug Discovery: Workflow, Benefits, and Future.[1][3]

    • Source: Massachusetts Biotechnology Council (2025).[1][2]

    • Significance: Outlines the necessity of solubility-enhancing fragments in modern FBDD.
    • Link:[Link][1][2]

  • Reaction of Morpholine with Aryl/Alkyl Halides

    • Title: The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde.[1][2]

    • Source: Borneo Journal of Resource Science and Technology (2014).[1]

    • Significance: Provides mechanistic insight into the compatibility of aldehyde groups with amine nucleophiles during substitution reactions.[3]

    • Link:[Link][1][2]

Sources

Troubleshooting & Optimization

Preventing aldehyde oxidation in 4-(3-Chloropropoxy)-3-methoxybenzaldehyde storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Case ID: CAS-151719-92-5-OX Status: Active Priority: High (Degradation Risk)[1]

Executive Summary

You are working with This compound (CAS: 151719-92-5).[1][2] Like many benzaldehyde derivatives, this compound is susceptible to autoxidation , a radical-mediated process that converts the aldehyde functionality into a carboxylic acid (4-(3-chloropropoxy)-3-methoxybenzoic acid).[1]

This guide provides a scientifically grounded storage protocol to prevent this degradation and a recovery workflow to purify the compound if oxidation has already occurred.

Module 1: The Science of Degradation (Root Cause)

To prevent degradation, one must understand the mechanism. Benzaldehydes do not merely "react with air"; they undergo a radical chain reaction initiated by light or trace metals and propagated by oxygen.[1]

The Autoxidation Pathway:

  • Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.[1]

  • Propagation: The acyl radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts hydrogen from another aldehyde molecule.[1]

  • Result: This produces one molecule of peracid and regenerates the acyl radical (chain reaction).[1] The peracid then reacts with another aldehyde to produce two molecules of the carboxylic acid impurity .

Autoxidation Aldehyde Aldehyde (Starting Material) Radical Acyl Radical (Intermediate) Aldehyde->Radical Light/Trace Metals (-H•) Radical->Radical Chain Reaction Peracid Peracid (Strong Oxidant) Radical->Peracid +O₂ (Propagation) Acid Benzoic Acid (Impurity) Peracid->Acid + Aldehyde (Redox Step)

Figure 1: The radical chain mechanism converting your aldehyde to a carboxylic acid impurity.

Module 2: Storage Best Practices (Prevention)

Standard: Maintain an oxygen-free, dark, and cool environment.[1]

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen Displaces O₂ to prevent the propagation step of the radical chain.[1] Argon is preferred (heavier than air).[1]
Temperature -20°C (Freezer) Kinetic suppression.[1] Reduces the rate of radical initiation and propagation.
Container Amber Glass Blocks UV radiation, which is a primary initiator of the radical mechanism.[1]
Sealing Parafilm + Tape Teflon-lined caps are mandatory.[1] Parafilm reduces gas exchange; electrical tape prevents the film from cracking in the freezer.

Protocol: The "Inert Overlay" Technique

  • Do not store the bottle with large headspace (air volume).[1]

  • After use, gently flow a stream of dry Nitrogen or Argon into the bottle for 15–30 seconds.[1]

  • Cap immediately while the gas is still flowing.[1]

  • Seal the cap junction with Parafilm M®.[1]

Module 3: Troubleshooting & Recovery (Correction)

If your compound has turned yellow or formed a white "crust" (crystals) around the rim, it has oxidized.[1][3] Do not discard it. Use the following decision tree to determine the recovery method.

RecoveryTree Check Inspect Compound (NMR / TLC) Status Status? Check->Status Clean Pure (>95%) Status->Clean No -COOH Oxidized Contains Acid (Impurity) Status->Oxidized -COOH present Action1 Standard Storage (-20°C, Argon) Clean->Action1 Method Impurity Level? Oxidized->Method Wash Method A: Carbonate Wash (For <10% Acid) Method->Wash Minor Oxidation Bisulfite Method B: Bisulfite Adduct (For Complex/Heavy Impurity) Method->Bisulfite Deep Purification

Figure 2: Workflow for assessing and purifying oxidized aldehyde.

Protocol A: Carbonate Wash (The Quick Fix)

Use this when the only impurity is the carboxylic acid (autoxidation product).

  • Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash: Transfer to a separatory funnel. Wash 2x with 10% Aqueous Sodium Carbonate (Na₂CO₃) .[1][3]

    • Chemistry: The base deprotonates the benzoic acid impurity (pKa ~4), turning it into a water-soluble salt (benzoate).[1] The aldehyde (neutral) remains in the organic layer.

  • Rinse: Wash the organic layer 1x with Brine (saturated NaCl).[1]

  • Dry: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Verify: Check NMR to confirm the disappearance of the acid peak (usually a broad singlet >10 ppm or shifted aromatic protons).[1]

Protocol B: Bisulfite Adduct (The Deep Clean)

Use this if the Carbonate Wash fails or if you need to separate the aldehyde from non-acidic organic impurities.

  • Form Adduct: Dissolve crude aldehyde in a minimal amount of Ethanol. Add an excess of saturated aqueous Sodium Bisulfite (NaHSO₃) .[1] Shake vigorously.

    • Observation: A precipitate may form, or the adduct may stay in the aqueous phase.[4]

  • Wash: Wash the mixture with Ether or EtOAc.[1]

    • Chemistry: Impurities stay in the organic solvent.[1] The aldehyde-bisulfite adduct stays in the water (or is the solid precipitate).[5] Discard the organic layer.[1]

  • Regenerate: Treat the aqueous phase (or isolated solid) with 10% Sodium Hydroxide (NaOH) or Sodium Carbonate until pH > 10.[1]

    • Chemistry: Base collapses the adduct, regenerating the free aldehyde.

  • Extract: Extract the regenerated aldehyde into EtOAc (3x). Dry and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a standard refrigerator (4°C)? A: Yes, for short periods (weeks). However, for long-term storage (>1 month), -20°C is required to effectively halt the kinetics of autoxidation.[1] Always allow the bottle to warm to room temperature before opening to prevent water condensation, which can hydrolyze the alkyl chloride moiety [1].

Q: My sample has turned from white/colorless to yellow. Is it ruined? A: Not necessarily. Yellowing is a common early sign of oxidation (formation of conjugated byproducts or trace quinones).[1] Run a TLC or H-NMR.[1] If the aldehyde peak (approx.[1] 9.8–10.0 ppm) is still the major component, perform Protocol A (Carbonate Wash) to restore purity [2].[1]

Q: Why do you recommend Sodium Carbonate over Sodium Hydroxide for the wash? A: Sodium Hydroxide is a strong base and can trigger the Cannizzaro reaction (disproportionation of the aldehyde into alcohol and acid) or hydrolyze the alkyl chloride group. Sodium Carbonate is mild enough to remove the acid impurity without degrading the sensitive aldehyde or alkyl halide groups [3].

Q: I see a white solid crust on the threads of the bottle cap. What is it? A: This is likely the crystallized benzoic acid derivative formed by air entering through the threads. Wipe the threads clean with a Kimwipe dampened with EtOAc before resealing to ensure a tight seal.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard procedure for Bisulfite purification of aldehydes).[1] [Link]

  • PubChem. Compound Summary: 4-Chloro-3-methoxybenzaldehyde (Structurally similar analog). [Link][1]

Sources

Technical Support Center: Strategies for Overcoming the Low Reactivity of Alkyl Chlorides in Benzaldehyde Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low reactivity of alkyl chlorides when synthesizing benzaldehyde linkers. This issue often manifests as slow reaction rates, low yields, and the formation of undesirable byproducts. Here, we delve into the underlying chemical principles and offer practical, field-proven solutions to enhance your synthetic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the cause and implementing an effective solution.

Issue 1: My O-alkylation of a hydroxybenzaldehyde with a primary alkyl chloride is extremely slow and gives a low yield.

This is a classic problem rooted in the inherent properties of the reactants and reaction conditions. Let's break down the potential causes and their remedies.

Probable Causes & Step-by-Step Solutions:

  • Poor Leaving Group Ability of Chloride: The chloride ion (Cl⁻) is a less effective leaving group compared to bromide (Br⁻) or iodide (I⁻) in nucleophilic substitution reactions (Sₙ2).[1][2][3] This is due to the stronger C-Cl bond compared to C-Br or C-I bonds, resulting in a higher activation energy for the reaction.

    • Solution 1: In-Situ Conversion to a More Reactive Alkyl Halide (Finkelstein Reaction)

      The Finkelstein reaction provides a simple and effective way to convert an alkyl chloride to a more reactive alkyl iodide in situ. By adding a catalytic amount of an iodide salt, you can significantly accelerate the reaction rate.

      Experimental Protocol: Catalytic Finkelstein-Assisted O-Alkylation

      • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxybenzaldehyde (1.0 eq.) and the alkyl chloride (1.1-1.5 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.

      • Catalyst Addition: Add a catalytic amount of sodium iodide or potassium iodide (0.1-0.2 eq.).

      • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq.), to deprotonate the phenolic hydroxyl group.

      • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

      • Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

  • Phase Incompatibility of Reactants: When using an ionic nucleophile (the phenoxide formed from the hydroxybenzaldehyde and a base) and a non-polar alkyl chloride, the reactants may be in separate phases, leading to a very slow reaction rate. This is a common issue in Williamson ether synthesis.[4][5]

    • Solution 2: Employ Phase-Transfer Catalysis (PTC)

      A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl chloride resides, thereby dramatically increasing the reaction rate.[6][7][8]

      Experimental Protocol: O-Alkylation using Phase-Transfer Catalysis

      • Reagent Setup: In a round-bottom flask, combine the hydroxybenzaldehyde (1.0 eq.), the alkyl chloride (1.1-1.5 eq.), the base (e.g., K₂CO₃ or aqueous NaOH), and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.) in a biphasic solvent system (e.g., toluene/water or dichloromethane/water).

      • Vigorous Stirring: Stir the mixture vigorously to ensure efficient mixing of the two phases.

      • Heating: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.

      • Work-up: After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.

  • Inappropriate Solvent Choice: The use of polar protic solvents (e.g., ethanol, methanol) can solvate the phenoxide nucleophile through hydrogen bonding, which "cages" the nucleophile and reduces its reactivity.[4]

    • Solution 3: Switch to a Polar Aprotic Solvent

      Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for Sₙ2 reactions as they can dissolve the ionic reactants without strongly solvating the nucleophile, leaving it "naked" and more reactive.[4][9]

      Table 1: Comparison of Solvents for O-Alkylation of Hydroxybenzaldehydes

SolventTypeEffect on NucleophileTypical Reaction Temperature
AcetonePolar AproticModerate SolvationReflux (56 °C)
AcetonitrilePolar AproticWeak SolvationReflux (82 °C)
DMFPolar AproticWeak Solvation60-100 °C
DMSOPolar AproticWeak SolvationRoom Temp to 80 °C
EthanolPolar ProticStrong Solvation (H-bonding)Reflux (78 °C)
Toluene/Water (with PTC)BiphasicInterfacial Reaction50-110 °C

Issue 2: My reaction is producing a significant amount of C-alkylated byproduct.

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom (typically at the ortho or para position).[9] While O-alkylation is generally favored, certain conditions can promote C-alkylation.

Probable Causes & Step-by-Step Solutions:

  • "Hard" vs. "Soft" Nucleophile/Electrophile Interactions: According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles prefer to react with hard electrophiles, and soft with soft. The oxygen of the phenoxide is a "harder" nucleophilic center, while the ring carbons are "softer". Alkyl chlorides are relatively "hard" electrophiles, which should favor O-alkylation. However, factors that increase the "softness" of the reaction environment can lead to more C-alkylation.

    • Solution 1: Optimize the Solvent and Counter-ion

      The choice of solvent and the counter-ion of the base can influence the site of alkylation.

      • Solvent: Polar aprotic solvents like DMF and DMSO are known to favor O-alkylation.[9]

      • Counter-ion: Using a larger, "softer" counter-ion like cesium (from Cs₂CO₃ or CsHCO₃) can sometimes increase the selectivity for O-alkylation compared to smaller, "harder" ions like Na⁺ or K⁺.[10]

  • High Reaction Temperatures: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

    • Solution 2: Lower the Reaction Temperature

      If you are observing C-alkylation, try running the reaction at a lower temperature for a longer period.

Issue 3: I am observing elimination products (alkenes) instead of the desired ether.

This is a common side reaction, especially with secondary or sterically hindered primary alkyl chlorides, where the alkoxide acts as a base rather than a nucleophile, leading to an E2 elimination reaction.[11]

Probable Causes & Step-by-Step Solutions:

  • Steric Hindrance: If the alkyl chloride is secondary or a bulky primary halide, the backside attack required for an Sₙ2 reaction is sterically hindered.[1][2]

    • Solution 1: Re-evaluate Your Synthetic Strategy

      For secondary alkyl chlorides, the Williamson ether synthesis is often not the ideal method.[12] Consider if you can reverse the roles of the nucleophile and electrophile. For example, if you are trying to make a benzaldehyde linker with a secondary alkyl group, it might be more efficient to convert the benzaldehyde derivative into a good leaving group and react it with the secondary alcohol.

  • Strongly Basic Conditions: A high concentration of a strong, sterically hindered base can favor elimination.

    • Solution 2: Use a Weaker, Less Hindered Base

      Instead of strong bases like sodium hydride (NaH), consider using milder bases like potassium carbonate (K₂CO₃).

Frequently Asked Questions (FAQs)

Q1: Why are alkyl chlorides so much less reactive than alkyl bromides and iodides?

A1: The reactivity of alkyl halides in Sₙ2 reactions is largely determined by the strength of the carbon-halogen bond and the stability of the halide anion as a leaving group. The C-Cl bond is significantly stronger than the C-Br and C-I bonds. Additionally, the iodide ion (I⁻) is the best leaving group because it is the largest and most polarizable, allowing the negative charge to be dispersed over a larger volume, making it a very weak base.[1][2][3]

Q2: Can I use a tertiary alkyl chloride for a Williamson ether synthesis with a hydroxybenzaldehyde?

A2: No, this will almost exclusively result in the formation of an alkene via an E2 elimination reaction.[1][11] The phenoxide is a strong base, and the tertiary alkyl halide is too sterically hindered for an Sₙ2 reaction.

Q3: Are there any advanced catalytic methods to couple alkyl chlorides with benzaldehydes directly?

A3: Yes, recent advances in catalysis have provided new methods for this transformation, although they are more complex than the traditional Williamson ether synthesis.

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the coupling of aromatic aldehydes with activated alkyl halides.[13]

  • Photoredox/Nickel Dual Catalysis: This cutting-edge technique can enable the cross-coupling of unactivated alkyl chlorides with various partners, including those derived from aldehydes, under mild conditions.[14][15] These methods often involve radical intermediates.

Q4: What is the role of the aldehyde functional group in these reactions? Does it interfere?

A4: The aldehyde group is an electrophilic center and can potentially react with strong nucleophiles. However, the phenoxide formed from a hydroxybenzaldehyde is a relatively soft nucleophile, and under the basic conditions typically used for O-alkylation, it will preferentially react with the alkyl chloride. The aldehyde group is generally stable under these conditions. However, if very strong, hard nucleophiles (like organolithiums) or harsh conditions are used, side reactions at the aldehyde carbonyl are possible.

Visualizing the Workflow: Troubleshooting Logic

Troubleshooting_Logic Start Low Yield/Slow Reaction with Alkyl Chloride & Benzaldehyde Check_LG Is the Leaving Group (Cl⁻) the Issue? Start->Check_LG Check_Phase Is there Phase Incompatibility? Start->Check_Phase Check_Solvent Is the Solvent Appropriate? Start->Check_Solvent Check_Side_Rxn Are Side Reactions Occurring? Start->Check_Side_Rxn Sol_Finkelstein Solution: Finkelstein Reaction (Catalytic NaI/KI) Check_LG->Sol_Finkelstein Yes Sol_PTC Solution: Phase-Transfer Catalysis (e.g., TBAB) Check_Phase->Sol_PTC Yes Sol_Solvent Solution: Switch to Polar Aprotic (DMF, DMSO, Acetonitrile) Check_Solvent->Sol_Solvent No Identify_Side_Rxn Identify Side Product: C-Alkylation or Elimination? Check_Side_Rxn->Identify_Side_Rxn Yes Success Successful Linker Synthesis Sol_Finkelstein->Success Sol_PTC->Success Sol_Solvent->Success Sol_C_Alkylation Solution for C-Alkylation: Optimize Base/Solvent, Lower Temp Identify_Side_Rxn->Sol_C_Alkylation C-Alkylation Sol_Elimination Solution for Elimination: Re-evaluate Substrate, Use Milder Base Identify_Side_Rxn->Sol_Elimination Elimination Sol_C_Alkylation->Success Sol_Elimination->Success

Caption: Troubleshooting workflow for benzaldehyde linker synthesis.

References

  • Makosza, M. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules2020 , 25(24), 5872. [Link]

  • Organic Chemistry Videos. Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. YouTube, 15 July 2020. [Link]

  • Hulst, R.; Heres, H.; Fitzpatrick, K.; Peper, N. C. M. W.; Kellogg, R. M. Catalytic Enantioselective Alkylation of Benzaldehyde With Diethylzinc Using Chiral Nonracemic (Thio)-Phosphoramidates. Tetrahedron Asymmetry1996 , 7(9), 2755-2762. [Link]

  • Li, J. T.; Li, W. Z.; Lin, Z. P. One-Pot Synthesis of Oxime Ethers from Benzaldehyde or Acetophenone, Hydroxylamine Salt, Potassium Hydroxide, and Alkyl Halides. Synthetic Communications2006 , 36(16), 2353-2358. [Link]

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry, 24 October 2014. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps, 13 November 2022. [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia, 2023. [Link]

  • BrainKart. Aldehydes and ketones: Reactions of enolate ions. BrainKart, 18 February 2018. [Link]

  • Lecocq, L.; Devaux, J.-F. Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde.
  • ChemTalk. Williamson Ether Synthesis. ChemTalk, 23 October 2022. [Link]

  • LibreTexts Chemistry. 9.5: Williamson ether synthesis. Chemistry LibreTexts, 1 July 2020. [Link]

  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE, 2023. [Link]

  • Halpern, M. PTC C-Alkylation. PTC Organics, Inc., 2023. [Link]

  • D'Silva, T. D. J. Process for the alkylation of phenolic compounds.
  • Biju, A. T.; Wurz, N. E.; Glorius, F. N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. Organic Letters2010 , 12(23), 5490-5493. [Link]

  • Xie, J.; et al. Photoinduced activation of alkyl chlorides. Chemical Society Reviews2023 , 52(17), 6120-6138. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Organic Chemistry Portal, 2023. [Link]

  • ResearchGate. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. ResearchGate, August 2025. [Link]

  • LibreTexts Chemistry. 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts, 12 February 2023. [Link]

  • Al-Tel, T. H.; Al-Qawasmeh, R. A.; Voelter, W. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molecules2020 , 25(22), 5371. [Link]

  • Wang, C.; et al. A General Direct Aldehyde C–H Alkylation via TBADT-Nickel Synergistic Catalysis. Organic Letters2025 , 27(17), 4568-4573. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Organic Chemistry Tutor, 2023. [Link]

  • Yamaguchi, J.; et al. Activation of Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. ChemRxiv, 22 January 2026. [Link]

  • University of Oxford. Alkylation of enolates. University of Oxford, 2023. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0. Reddit, 26 June 2015. [Link]

  • Olah, G. A.; et al. Friedel-Crafts-type reaction of benzaldehyde with benzene. Diprotonated benzaldehyde as the reactive intermediate. Journal of the American Chemical Society1986 , 108(5), 1032-1035. [Link]

  • MacMillan, D. W. C.; et al. Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Journal of the American Chemical Society2020 , 142(28), 12170-12176. [Link]

  • Knowles, R. R.; et al. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Journal of the American Chemical Society2017 , 139(36), 12672-12677. [Link]

  • PrepChem. Preparation of benzaldehyde. PrepChem.com, 2023. [Link]

  • Lecocq, L.; Devaux, J.-F. Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde.
  • Organic Chemistry Tutor. Alkylation of Enolates. Organic Chemistry Tutor, 2023. [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis. askIITians, 4 March 2025. [Link]

  • Vedantu. JEE Main 2026: Preparation of Benzaldehyde - Chemistry. Vedantu, 2023. [Link]

  • Rueping, M.; et al. Unactivated Alkyl Chloride Reactivity in Excited-State Palladium Catalysis. KAUST Repository, 2023. [Link]

  • Feringa, B. L.; et al. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters2019 , 21(10), 3854-3858. [Link]

  • Lumen Learning. 16.2 Preparation of alkylbenzenes. Organic Chemistry II, 2023. [Link]

  • Evans, D. A. Chapter 1: Enolate Alkylations. Harvard University, 2023. [Link]

  • Li, W.; et al. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters2022 , 93, 153629. [Link]

  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online, 2023. [Link]

  • ResearchGate. Friedel–Crafts alkylation of benzaldehyde with nucleophiles using choline chloride. ResearchGate, 2023. [Link]

  • University of Tokyo. Development of Organic Reactions through Nucleophilic Activation by Alkoxide. University of Tokyo, 2023. [Link]

  • ChemRxiv. Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3) Cross Electrophile Coupling Reaction Using Phenols and Alcohols as the Latent. ChemRxiv, 2024. [Link]

  • MDPI. Alkoxyalkylation of Electron-Rich Aromatic Compounds. MDPI, 2023. [Link]

  • Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry, 17 May 2018. [Link]

  • MacMillan, D. W. C.; et al. Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature2017 , 546(7660), 621-626. [Link]

  • ResearchGate. Alkylation of Phenol: A Mechanistic View. ResearchGate, 2023. [Link]

Sources

Solubility issues of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde in DMSO vs Methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the solubility and stability profile of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS: 151719-92-5), a critical intermediate in the synthesis of EGFR inhibitors like Icotinib.

Topic: this compound

Status: Active | Solvent Class: Aprotic vs. Protic | Critical Risk: Acetalization
Executive Summary: The DMSO vs. Methanol Verdict

For research and development applications involving this compound, DMSO (Dimethyl Sulfoxide) is the mandatory solvent for stock solution preparation and long-term storage.

Methanol (MeOH) is NOT recommended for stock solutions due to two distinct failure modes:

  • Thermodynamic Solubility Limit: The lipophilic 3-chloropropoxy tail increases the LogP (~2.4), significantly reducing saturation limits in cold methanol compared to DMSO.

  • Chemical Instability (The "Silent" Issue): As an electron-rich benzaldehyde, this compound is susceptible to nucleophilic attack by methanol, leading to hemiacetal and acetal formation. This is often mistaken for "insolubility" or "impurity" during HPLC analysis.

Technical Deep Dive: The Science of the Solubility Issue
Physicochemical Constraints
  • Compound Nature: The molecule consists of a polar aldehyde head and a lipophilic chloropropyl tail.

  • DMSO (The Universal Solvent): As a polar aprotic solvent with a high dielectric constant, DMSO effectively solvates both the aromatic core and the ether linkages without participating in nucleophilic reactions.

  • Methanol (The Protic Trap): While methanol can dissolve the compound, it acts as a weak nucleophile. In the presence of even trace acidity (common in unbuffered organic synthesis intermediates), the aldehyde carbonyl carbon undergoes reversible addition.

The Acetalization Pathway (Chemical Instability)

Users often report "solubility issues" in methanol that are actually chemical transformations. The aldehyde converts to a dimethyl acetal, which may have different solubility properties or appear as a "ghost peak" in chromatography.

Acetalization cluster_0 Methanol Environment Aldehyde Aldehyde (Starting Material) Hemiacetal Hemiacetal (Unstable Intermediate) Aldehyde->Hemiacetal Fast Equilibrium MeOH + 2 MeOH (Solvent) MeOH->Aldehyde H_Ion H+ (Trace Acid) H_Ion->Hemiacetal Acetal Dimethyl Acetal (Impurity/Artifact) Hemiacetal->Acetal Slow / Acid Cat. Water + H2O Acetal->Water

Figure 1: Mechanism of instability in Methanol. The formation of acetals changes the physicochemical profile of the sample, often leading to erroneous solubility observations.

Troubleshooting Guide (Q&A)
Scenario A: Precipitation & Cloudiness

Q: I dissolved the solid in Methanol, but it turned cloudy after storing it at 4°C. Why? A: This is a thermodynamic saturation issue.

  • Cause: While soluble in warm methanol (often used for recrystallization), the compound has a steep solubility curve. At 4°C, the solubility drops significantly, forcing the lipophilic 4-(3-chloropropoxy) derivative to crystallize out.

  • Fix: Gently warm the solution to 37°C and sonicate. For future stocks, switch to DMSO , which maintains solubility even at -20°C.

Q: My DMSO stock precipitates when I dilute it into water/buffer. A: This is the "Crash-Out" effect.

  • Cause: The compound is hydrophobic (LogP > 2). When the DMSO concentration drops below ~1-5% in an aqueous mixture, the water forces the hydrophobic molecules to aggregate.

  • Fix:

    • Increase the DMSO concentration in the final buffer (if the assay allows, up to 1-2%).

    • Use a "step-down" dilution: Dilute DMSO stock into 1:1 DMSO:Water, then into the final buffer.

    • Add a surfactant (e.g., 0.1% Tween-80) to the aqueous buffer before adding the compound.

Scenario B: Purity & Analysis

Q: I see extra peaks on my LC-MS when using Methanol as the diluent. A: You are likely detecting the hemiacetal or acetal forms.

  • Cause: The aldehyde reacts with the methanol carrier solvent.[1][2]

  • Fix: Switch your sample diluent to Acetonitrile (ACN) or DMSO . If using Methanol in the mobile phase, ensure the run time is short and the sample is injected immediately after preparation.

Comparative Data: DMSO vs. Methanol
FeatureDMSO (Recommended)Methanol (Caution)
Solubility Limit (RT) High (>100 mg/mL)Moderate (~10-25 mg/mL)
Solubility Limit (4°C) High (Stable)Low (Risk of Crystallization)
Chemical Stability InertReactive (Acetal formation)
Volatility Low (Difficult to remove)High (Easy to evaporate)
Biological Toxicity Low (at <0.1%)Toxic to cells at lower % than DMSO
Primary Use Stock Solutions, CryostorageRecrystallization, Synthesis
Experimental Protocols
Protocol 1: Preparation of 50 mM Stock Solution

Use this protocol for long-term storage (-20°C).

Reagents:

  • This compound (MW: ~228.67 g/mol )[3]

  • Anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%)

Steps:

  • Weighing: Accurately weigh 11.4 mg of the compound into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be completely clear and colorless/pale yellow.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Protect from light.

Protocol 2: Safe Dilution for Biological Assays

Use this to prevent precipitation in aqueous media.

  • Prepare Buffer: Pre-warm your culture medium or buffer to 37°C.

  • Intermediate Dilution (Optional but Recommended): Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or DMSO to create a 5 mM working solution.

  • Final Spike: While vortexing the buffer gently, slowly pipette the working solution into the center of the liquid (do not touch the walls).

    • Target: Final DMSO concentration should be < 0.5% (v/v).

  • Inspect: Hold the tube up to a light source. If "oiling out" or cloudiness is visible, the concentration is above the solubility limit.

Decision Tree: Solvent Selection

SolventDecision Start Start: Choose Solvent Purpose What is the purpose? Start->Purpose Stock Long-term Stock / Bioassay Purpose->Stock Storage Synthesis Synthesis / Recrystallization Purpose->Synthesis Purification Analysis LC-MS / HPLC Analysis Purpose->Analysis QC DMSO Use DMSO (High Stability, High Solubility) Stock->DMSO MeOH Use Methanol (With Caution: Fresh Prep Only) Synthesis->MeOH Analysis->MeOH Avoid if possible ACN Use Acetonitrile (Prevents Acetal Formation) Analysis->ACN Preferred

Figure 2: Decision matrix for solvent selection based on experimental intent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23143898, 3-(3-chloropropoxy)-4-methoxybenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Precision Alkylation of Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing the alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). It moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges inherent to this multifunctional scaffold.

Current Status: Online | Analyst: Senior Application Scientist Topic: Minimizing Side Reactions & Maximizing O-Selectivity

Mechanistic Intelligence: The Ambident Nucleophile Challenge

Before troubleshooting, understand the enemy. The vanillin anion (phenoxide) is an ambident nucleophile . While the oxygen atom is the desired site of attack (O-alkylation), the electron-rich aromatic ring (specifically the ortho position to the phenoxide) can also attack electrophiles (C-alkylation).

The Core Conflict:

  • O-Alkylation (Kinetic Control): Favored by "hard" electrophiles, polar aprotic solvents, and unhindered access.

  • C-Alkylation (Thermodynamic/Soft Control): Favored by "soft" electrophiles, protic solvents (which solvate the oxygen, reducing its nucleophilicity), and high temperatures.

  • Aldehyde Instability: The aldehyde moiety is susceptible to oxidation (to vanillic acid) and disproportionation (Cannizzaro reaction) under strongly basic conditions.[1]

Troubleshooting & FAQs: Diagnostic Solutions

Category A: Selectivity Issues (O- vs. C-Alkylation)

Q: I am observing significant C-alkylated byproducts. How do I shift selectivity back to the Oxygen?

A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch.

  • Diagnosis: You are likely using a "soft" leaving group (like Iodide) in a solvent that hydrogen-bonds to the phenoxide (like ethanol or water), or your reaction temperature is too high.

  • The Fix:

    • Switch Solvents: Move to a Polar Aprotic Solvent (DMF, DMSO, or Acetonitrile). These solvents solvate the cation (K+ or Na+) but leave the phenoxide anion "naked" and highly reactive, driving the faster O-attack [1].

    • Change the Leaving Group: Use a harder electrophile. Alkyl bromides or sulfonates (tosylates/mesylates) generally favor O-alkylation over alkyl iodides in this system [2].

    • The "Crown" Trick: If you must use a non-polar solvent, add 18-Crown-6 (for Potassium bases). This sequesters the cation, exposing the phenoxide for immediate O-attack.

Category B: Aldehyde Integrity (Cannizzaro & Oxidation)

Q: My reaction mixture turns dark brown/black, and yield is low. NMR shows vanillic acid.

A: You are seeing the "Cannizzaro Cascade" or Aerobic Oxidation.

  • The Mechanism: In the presence of strong bases (NaOH/KOH) and high concentrations, non-enolizable aldehydes like vanillin undergo disproportionation (Cannizzaro) or oxidize in air [3].[1]

  • The Fix:

    • Base Selection: Switch from strong hydroxides (NaOH) to a milder carbonate base (K₂CO₃ or Cs₂CO₃ ). Carbonates are strong enough to deprotonate the phenol (pKa ~7.4) but too weak to attack the aldehyde or initiate Cannizzaro quickly [4].

    • Atmosphere Control: Strictly purge your reaction vessel with Nitrogen or Argon. Phenoxides are electron-rich and easily oxidized by atmospheric oxygen into quinones (the dark color).

    • Stoichiometry: Do not use a vast excess of base. 1.1 to 1.5 equivalents relative to vanillin is sufficient.

Category C: Incomplete Conversion

Q: The reaction stalls at 60-70% conversion even after 24 hours. Adding more reagent doesn't help.

A: This is often a "Surface Area" or "Solubility" issue.

  • Diagnosis: If using solid bases (K₂CO₃) in organic solvents (Acetone/DMF), the reaction surface becomes coated with byproduct salts (KBr/KCl), passivation the base.

  • The Fix:

    • Catalytic Additive: Add 5-10 mol% of Sodium Iodide (NaI) or a Phase Transfer Catalyst (TBAB). This facilitates the Finkelstein reaction in situ (converting alkyl chloride/bromide to more reactive iodide) or shuttles ions [5].

    • Physical Agitation: Use vigorous magnetic stirring or even ultrasonication initially to break up the solid base.

    • Temperature: Increase temperature cautiously (e.g., 60°C to 80°C), but monitor for C-alkylation.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" O-Alkylation (High Yield)

Best for: Small to mid-scale synthesis requiring high purity.

Reagents:

  • Vanillin (1.0 equiv)

  • Alkyl Halide (1.2 equiv) (Prefer Bromide for balance of reactivity/selectivity)

  • Anhydrous K₂CO₃ (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) - Dry[2]

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve Vanillin in DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. Observation: The solution should turn yellow (phenoxide formation).

  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Heat to 60°C. Monitor via TLC (Solvent: 80:20 Hexane:EtOAc).

    • Self-Validation: If the spot remains at baseline, the base is inactive. If multiple new spots appear, temp is too high (C-alkylation).

  • Workup: Pour mixture into ice-cold water (precipitation of product). Filter solid or extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove unreacted amine/base) and Brine.

Protocol B: Green Phase-Transfer Catalysis (PTC)

Best for: Scalable, eco-friendly synthesis avoiding toxic solvents like DMF.

Reagents:

  • Vanillin (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[2]

  • Base: NaOH (2.0 equiv, dissolved in minimal water)

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)

  • Solvent: Toluene (or solvent-free if liquid alkyl halide)

Step-by-Step:

  • Biphasic Setup: Dissolve Vanillin in Toluene. Add the aqueous NaOH solution.[3]

  • Catalyst Addition: Add TBAB. The mixture will separate into two phases.

  • Reaction: Heat to 90°C with vigorous stirring (critical for phase transfer).

  • Mechanism: The quaternary ammonium salt shuttles the phenoxide from the water layer into the organic layer where it reacts rapidly with the alkyl halide [1].

  • Workup: Separate layers. The toluene layer contains the pure product.

Data Summary: Solvent & Base Effects[4][5][6]

ParameterConditionEffect on SelectivityRisk Factor
Solvent DMF/DMSO High O-Selectivity Difficult removal; high boiling point.
Solvent Ethanol/MethanolLow O-SelectivitySolvation of oxygen reduces nucleophilicity.
Solvent Toluene + PTCHigh O-Selectivity Requires vigorous stirring; greenest option.
Base K₂CO₃ High Stability Slow reaction if not ground finely.
Base NaOH/KOHHigh ReactivityHigh Risk of Cannizzaro/Oxidation side reactions.
Leaving Group Alkyl BromideBalancedGood compromise of rate vs. selectivity.[4]
Leaving Group Alkyl IodideHigh RateHigher risk of C-alkylation (Soft-Soft interaction).

Visualizing the Pathway

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the competition between the desired O-alkylation and the primary side reactions (C-alkylation and Cannizzaro).

VanillinReaction Vanillin Vanillin (Starting Material) Phenoxide Phenoxide Anion (Intermediate) Vanillin->Phenoxide Base (Deprotonation) Cannizzaro Vanillic Acid + Alcohol (Cannizzaro/Oxidation) Vanillin->Cannizzaro Strong Base (NaOH) High Conc. No Inert Gas O_Product O-Alkylated Ether (Target Product) Phenoxide->O_Product Hard Electrophile Polar Aprotic Solvent (Kinetic Control) C_Product C-Alkylated Byproduct (Impurity) Phenoxide->C_Product Soft Electrophile Protic Solvent High Temp

Caption: Kinetic vs. Thermodynamic pathways. Green path indicates optimized conditions; Red paths indicate side reactions.

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers encountering low yields.

Troubleshooting Start Problem: Low Yield / Impurities CheckColor Is reaction dark/black? Start->CheckColor CheckTLC Check TLC/NMR CheckColor->CheckTLC No Oxidation Issue: Oxidation/Cannizzaro Action: Switch to K2CO3, Use N2 atm CheckColor->Oxidation Yes Selectivity Issue: C-Alkylation present? CheckTLC->Selectivity Wrong Product Reactivity Issue: Unreacted Vanillin? CheckTLC->Reactivity Starting Material Left FixSelectivity Action: Use DMF, Switch to Bromide, Lower Temp Selectivity->FixSelectivity FixReactivity Action: Add NaI catalyst, Grind K2CO3, Increase Temp Reactivity->FixReactivity

Caption: Step-by-step diagnostic flow for identifying and correcting reaction failures.

References

  • Rathod, A. et al. "Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride." ResearchGate. Available at: [Link]

  • Reddit Chemistry Community. "What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?" Reddit. Available at: [Link]

  • Pearl, I. A. "Reactions of vanillin and its derived compounds; the Cannizzaro reaction of vanillin."[5][6] Journal of Organic Chemistry. Available at: [Link]

Sources

Stability of chloropropoxy group under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Linker Stability Subject: Stability of 3-Chloropropoxy Group Under Basic Conditions Assigned Specialist: Senior Application Scientist

Introduction

The 3-chloropropoxy group (


) is a critical bifunctional linker used widely in medicinal chemistry (e.g., PROTACs, alkylating drugs). Its utility relies on the differential reactivity of its two ends: the ether linkage is stable, while the terminal alkyl chloride serves as a "latent" electrophile for later derivatization.

Users frequently encounter stability issues when exposing this group to basic conditions during intermediate steps. This guide details the stability boundaries, failure modes, and preservation strategies for this moiety.[1]

Module 1: Critical Stability Factors

The stability of the chloropropoxy group is governed by the competition between retention , substitution (


) , and elimination (

)
.
The Reactivity Hierarchy

Under basic conditions, the primary alkyl chloride is moderately reactive. Its fate depends on the nature of the base and the nucleophile present.

ConditionRisk LevelPrimary OutcomeMechanism
Weak Base / Non-Nucleophilic (e.g.,

,

in Acetone)
Low Stable Chloride is a poor leaving group;

is slow without heat.
Strong Nucleophilic Base (e.g.,

,

,

)
High Substitution

displacement of Cl by

,

, or

.
Bulky Strong Base (e.g.,

,

)
Moderate Elimination

elimination to form allyl ether (

).
Lewis Acid / Iodide Additives (e.g.,

,

)
Critical Activation Finkelstein exchange (Cl

I) makes the group highly labile.
Reaction Pathways Diagram

The following diagram illustrates the competing pathways when a generic 3-chloropropyl ether is exposed to base.

ReactionPathways Start 3-Chloropropyl Ether R-O-(CH2)3-Cl Stable STABLE PRODUCT (Desired) Start->Stable Weak Base (K2CO3, <60°C) Hydrolysis HYDROLYSIS (Alcohol Formation) R-O-(CH2)3-OH Start->Hydrolysis Strong Nu Base (NaOH, NaOMe) SN2 Attack Elimination ELIMINATION (Allyl Ether) R-O-CH2-CH=CH2 Start->Elimination Bulky Base (t-BuOK, Heat) E2 Mechanism Cyclization CYCLIZATION (If internal Nu present) Start->Cyclization Internal Nucleophile (e.g., amine at 3-pos)

Figure 1: Competing reaction pathways for 3-chloropropyl ethers under basic conditions.

Module 2: Troubleshooting Common Failures

Issue #1: "My Chloride Disappeared" (Hydrolysis vs. Cyclization)

Symptom: Mass spectrometry shows a mass of


 or 

instead of the expected chloride pattern. Diagnosis:
  • Hydrolysis: If you used aqueous base (NaOH/KOH) or methoxide, the chloride was likely displaced by hydroxide or methoxide.[2]

  • Cyclization: If your molecule contains an amine, alcohol, or phenol 3-4 atoms away from the linker, the base deprotonated that group, causing an intramolecular

    
     attack to form a ring (pyrrolidine, tetrahydrofuran).
    

Resolution:

  • Switch Solvent: Move from protic solvents (MeOH,

    
    ) to aprotic polar solvents (Acetonitrile, DMF).
    
  • Lower Base Strength: Use

    
     or 
    
    
    
    instead of hydroxides.
  • Protect Internal Nucleophiles: If an amine is present elsewhere in the molecule, it must be Boc- or Cbz-protected before introducing the chloropropyl group.

Issue #2: "I made the Allyl Ether instead" (Elimination)

Symptom: NMR shows alkene protons (


 5.0-6.0 ppm) and loss of the triplet at 

3.6 ppm (

). Diagnosis: Use of strong, bulky bases (like

) or excessive heating promotes

elimination over substitution. Resolution:
  • Maintain temperature

    
    .
    
  • Avoid alkoxide bases; use carbonate bases (

    
    , 
    
    
    
    ).
Issue #3: "Synthesizing the Linker Failed" (Bis-Alkylation)

Symptom: When reacting a phenol with 1-bromo-3-chloropropane, you get a dimer (


) instead of the chloride.
Diagnosis:  The phenol reacted with the Bromide end (fast) and then a second phenol molecule reacted with the Chloride end (slow but possible).
Resolution: 
  • Stoichiometry is King: Use a large excess of 1-bromo-3-chloropropane (3 to 5 equivalents). This statistically ensures the phenol hits a fresh bromide rather than the slower chloride product.

Module 3: Validated Protocols

Protocol A: Selective Synthesis of 3-Chloropropyl Ethers

Objective: Install the linker on a phenol without displacing the chloride.

  • Reagents:

    • Substrate (Phenol/Alcohol): 1.0 equiv.

    • 1-Bromo-3-chloropropane: 3.0 - 5.0 equiv. (Crucial for selectivity).

    • Base:

      
       (2.0 equiv).
      
    • Solvent: Acetone (reflux) or Acetonitrile (

      
      ).
      
  • Procedure:

    • Dissolve substrate and 1-bromo-3-chloropropane in solvent.

    • Add

      
      .
      
    • Heat to reflux. Monitor by TLC/LCMS.

    • Stop point: Stop immediately upon consumption of the starting phenol. Do not "cook" the reaction overnight unnecessarily.

  • Workup:

    • Filter off solids. Concentrate.

    • The excess 1-bromo-3-chloropropane can be removed via high-vacuum distillation or column chromatography (it is less polar than the product).

Protocol B: Stability Test (The "Stress Test")

Objective: Determine if the group will survive the next step of your synthesis.

  • Dissolve 10 mg of your chloropropyl ether in the solvent intended for the next step (e.g., DMF).

  • Add the base intended for the next step (e.g., 2 equiv

    
    ).
    
  • Heat to the target reaction temperature for 1 hour.

  • Analyze: Inject into LCMS.

    • Pass: >95% parent peak.

    • Fail: Appearance of alcohol (

      
      ) or alkene (
      
      
      
      ).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Iodide (KI) to speed up the reaction? A: NO. This is a common trap. Adding KI generates an alkyl iodide in situ (Finkelstein reaction). While this speeds up the initial alkylation, the resulting alkyl iodide is extremely unstable to base and will rapidly hydrolyze or eliminate. Only use KI if you intend to displace the halide immediately in the same pot.

Q2: Is the chloropropoxy group stable to Suzuki coupling conditions? A: Generally, Yes . Standard Suzuki conditions (


, 

, Dioxane/Water,

) are usually tolerated because carbonate is a weak nucleophile. However, avoid using hydroxide bases (NaOH) or very high temperatures (>100°C) for prolonged periods.

Q3: Why is 1-bromo-3-chloropropane used instead of 1,3-dichloropropane? A: Selectivity. The C-Br bond is significantly weaker and reacts ~100x faster than the C-Cl bond in


 reactions. Using 1,3-dichloropropane would lead to uncontrollable mixtures of mono-alkylation, bis-alkylation, and unreacted starting material.

Q4: Can I deprotect a Boc group with TFA in the presence of this linker? A: Yes. The chloropropyl ether is stable to acidic conditions (TFA/DCM or HCl/Dioxane). The ether oxygen is not basic enough to protonate and cleave under standard deprotection conditions.

References

  • Williamson Ether Synthesis Selectivity

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6]

    • Relevance: Establishes the mechanism and the necessity of using primary halides and appropriate bases to avoid elimin
    • URL:[Link]

  • Kinetics of Alkyl Halide Hydrolysis

    • Source: Doc Brown's Chemistry.[2] "Kinetics of the hydrolysis of halogenoalkanes."

    • Relevance: Provides kinetic data confirming that primary chlorides (like chloropropoxy)
    • URL:[Link]

  • Intramolecular Cyclization Risks

    • Source: Vapourtec / ResearchGate. "Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)
    • Relevance: Demonstrates the risk of cyclization when internal nucleophiles (amines/enolates) are present, even with the chloropropyl group.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Chlorine Isotope Pattern Analysis in Benzaldehyde Derivatives (EI-MS vs. ESI-HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzaldehyde derivatives serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic dyes. The introduction of chlorine atoms into the benzaldehyde scaffold significantly alters the physicochemical properties of the molecule, but it also introduces complex isotopic signatures in Mass Spectrometry (MS).

This guide compares two primary analytical workflows for identifying these derivatives:

  • The Standard: Low-Resolution Electron Ionization (EI) GC-MS.

  • The Alternative: High-Resolution Electrospray Ionization (ESI) LC-MS.

Verdict: While EI-MS remains the gold standard for structural fingerprinting via library matching, ESI-HRMS offers superior specificity for complex matrices and exact elemental composition, particularly when distinguishing isobaric interferences.

Part 1: The Isotopic Signature of Chlorine[1][2][3][4]

Understanding the theoretical basis of chlorine isotope patterns is the prerequisite for accurate analysis. Unlike elements with a single dominant isotope (e.g.,


, 

), chlorine exists as two stable isotopes,

and

, with a natural abundance ratio of approximately 3:1 (75.78% vs. 24.22%).

This ratio dictates the "Isotopic Envelope" observed in the mass spectrum. The intensity distribution follows the binomial expansion


, where 

and

are the relative abundances and

is the number of chlorine atoms.
Visualization: Isotope Distribution Logic

The following diagram illustrates how the isotopic envelope expands with the addition of chlorine atoms.

ChlorinePatterns Start Benzaldehyde Core Cl1 Mono-chloro (n=1) M : M+2 Ratio: 100 : 32.5 (3:1) Start->Cl1 + Cl Cl2 Di-chloro (n=2) M : M+2 : M+4 Ratio: 100 : 65 : 10.5 (9:6:1) Cl1->Cl2 + Cl Cl3 Tri-chloro (n=3) M : M+2 : M+4 : M+6 Ratio: 100 : 97.5 : 31.7 : 3.4 Cl2->Cl3 + Cl

Caption: Theoretical isotopic envelope expansion for chlorinated species. Note the dramatic shift in the M+2 and M+4 intensities as chlorine count increases.

Part 2: Comparative Methodology

Method A: Low-Resolution EI-MS (The Standard)

Instrument: Single Quadrupole GC-MS Ionization: Electron Impact (70 eV)

Mechanism: EI is a "hard" ionization technique.[1][2][3] It imparts significant internal energy to the molecule, causing extensive fragmentation.[2][4] For benzaldehydes, this is diagnostic.

  • Molecular Ion (

    
    ):  Usually observable but often weak.
    
  • Key Fragments:

    • 
       Loss of the aldehydic hydrogen (formation of benzoyl cation).
      
    • 
       Loss of the formyl radical (
      
      
      
      ), leaving the phenyl cation.

Pros:

  • Library Search: Compatible with NIST/Wiley databases for rapid ID.

  • Structural Insight: Fragmentation patterns help distinguish isomers (e.g., ortho effect in 2-chlorobenzaldehyde often leads to a distinct

    
     loss not seen in para isomers).
    

Cons:

  • Low Resolution: Cannot distinguish between

    
     and other isobaric interferences (e.g., overlap with sulfur isotopes or background matrix).
    
  • Molecular Ion Loss: In highly labile derivatives, the

    
     may be absent, making molecular weight determination difficult.[2]
    
Method B: High-Resolution ESI-HRMS (The Alternative)

Instrument: Q-TOF or Orbitrap LC-MS Ionization: Electrospray Ionization (Positive/Negative Mode)

Mechanism: ESI is a "soft" ionization technique.[2][3]

  • Positive Mode: Forms

    
     or 
    
    
    
    .
  • Negative Mode: Benzaldehydes are often poorly ionized in negative mode unless they have acidic substituents (e.g., -OH, -COOH). However, they oxidize easily to benzoic acids, which ionize well as

    
    .
    

Pros:

  • Exact Mass: Sub-ppm mass accuracy confirms the elemental formula, ruling out false positives.

  • Intact Ion: The molecular ion is preserved, allowing for easy confirmation of the degree of chlorination.

  • Resolution: Can resolve the mass defect of Chlorine (

    
     Da) from nominal overlaps.
    

Cons:

  • Poor Fragmentation: Requires MS/MS (CID) to generate structural fragments.

  • Adduct Formation: Sodium (

    
    ) or Potassium (
    
    
    
    ) adducts can complicate the spectrum if not anticipated.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation & Workflow

To ensure reproducibility, the following workflow accounts for the volatility and reactivity of benzaldehydes.

Reagents
  • Solvent A: LC-MS grade Methanol.

  • Solvent B: 0.1% Formic Acid in Water.

  • Standard: 4-Chlorobenzaldehyde (Sigma-Aldrich, >99%).

Step-by-Step Methodology
  • Dilution: Prepare a 1 mg/mL stock solution in Methanol. Dilute to 10 µg/mL for EI-MS or 1 µg/mL for ESI-MS.

    • Critical: Benzaldehydes oxidize to benzoic acid upon air exposure. Analyze fresh or store under

      
      .
      
  • EI-MS Settings:

    • Inlet Temp: 250°C.

    • Split Ratio: 50:1 (to prevent detector saturation).

    • Scan Range: 40–300 m/z.

  • ESI-HRMS Settings:

    • Mode: Positive (

      
      ).[5]
      
    • Capillary Voltage: 3.5 kV.

    • Fragmentor: 100 V (Adjust to minimize in-source fragmentation).

Visualization: Decision Matrix for Method Selection

MethodSelection Start Sample: Chlorinated Benzaldehyde Matrix Is the Matrix Complex? Start->Matrix Volatile Is the derivative volatile? Matrix->Volatile No (Pure Compound) LCMS Select ESI-HRMS (Exact Mass/Trace Analysis) Matrix->LCMS Yes (Biological/Soil) GCMS Select EI-GCMS (Structural Fingerprint) Volatile->GCMS Yes Deriv Derivatization required (e.g., Oxime formation) Volatile->Deriv No (Polar groups present) Deriv->GCMS

Caption: Decision tree for selecting the appropriate MS technique based on sample matrix and volatility.

Part 4: Data Presentation & Performance Metrics

The following table summarizes the performance differences observed when analyzing 2,4-Dichlorobenzaldehyde (


).
MetricEI-MS (Quadrupole)ESI-HRMS (Q-TOF)
Observed Ion

(m/z 174),

(m/z 173)

(m/z 174.9712)
Mass Accuracy

0.1 Da (Nominal)
< 2 ppm (Exact)
Isotope Pattern 9:6:1 (Approximate)9:6:1 (High Fidelity)
Limit of Detection ~100 pg on column~1-10 pg on column
Structural ID Excellent (Library Match)Poor (Requires MS/MS)
Key Risk Thermal degradation in injectorAdduct formation (

,

)
Interpretation of Data

In the EI spectrum, the presence of a peak at


 173 (

) typically retains the dichloro- isotope pattern (9:6:1), confirming that the chlorine atoms are on the ring, not the aldehyde group. In ESI, the

peak is often accompanied by a

peak (+22 Da). Crucially , the isotope pattern must be calculated for the sodiated adduct if that is the dominant species.

Part 5: Troubleshooting & Artifacts (Self-Validating System)

To ensure the trustworthiness of your data, apply these validation checks:

  • The "M-1" Check (EI-MS): If you see a cluster at

    
     but no 
    
    
    
    or
    
    
    , suspect that the compound is not a benzaldehyde (could be a chlorinated benzyl alcohol or ether).
  • The "Benzoic Acid" Artifact (ESI-MS): If you observe a peak at

    
     relative to your expected mass, your sample has likely oxidized. 4-Chlorobenzaldehyde (
    
    
    
    ) often shows 4-Chlorobenzoic acid (
    
    
    ) in aged samples.
  • Isotope Ratio Deviation: If the M+2 peak is significantly higher than the theoretical 32.5% (for 1 Cl), check for Sulfur (

    
     contributes ~4.4% to M+2) or overlapping impurities.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Ed. Springer.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectrometry Libraries and Monographs. [Link]

Sources

A Comparative Guide to the FTIR Carbonyl Stretch of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Carbonyl Stretch in Aromatic Aldehydes

The C=O stretching vibration in an infrared spectrum is one of the most intense and diagnostically useful signals for organic chemists. Its frequency is highly sensitive to the surrounding electronic environment. For aromatic aldehydes, conjugation with the benzene ring typically lowers the C=O stretching frequency to the 1685-1710 cm⁻¹ range, compared to saturated aldehydes which absorb near 1730 cm⁻¹[1][2]. This shift is due to the delocalization of π-electrons between the ring and the carbonyl group, which decreases the double bond character of the C=O bond, thereby weakening it and lowering the energy (and frequency) required to excite its stretch.

The precise frequency within this range is further modulated by the electronic properties of substituents on the aromatic ring. This guide will dissect these influences to build a robust prediction for our target molecule.

Predictive Analysis through Structural Comparison

To predict the C=O stretching frequency of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde, we will systematically evaluate the electronic contributions of its substituents by comparing it with simpler, well-characterized benzaldehyde derivatives.

G cluster_0 Structural Analysis cluster_1 Comparative Compounds cluster_2 Substituent Effect Analysis cluster_3 Prediction A Target Molecule: This compound C p-Anisaldehyde (4-Methoxybenzaldehyde) A->C D Veratraldehyde (3,4-Dimethoxybenzaldehyde) A->D Structural Similarity E 4-Propoxybenzaldehyde A->E Structural Similarity B Benzaldehyde (Reference) B->C Add -OCH₃ (EDG) F Resonance Effect (Electron Donating) B->F Isolate Effects G Inductive Effect (Electron Withdrawing) B->G Isolate Effects C->D Add 2nd -OCH₃ (EDG) C->E Modify Alkoxy Group C->F Isolate Effects C->G Isolate Effects D->F Isolate Effects D->G Isolate Effects E->A Add -Cl to Alkoxy Chain E->F Isolate Effects E->G Isolate Effects H Predicted ν(C=O) Frequency Range F->H Modulate Prediction G->H Modulate Prediction

Caption: Logical workflow for predicting the carbonyl frequency of the target molecule.

CompoundSubstituentsObserved C=O Frequency (cm⁻¹)Rationale for Shift
Benzaldehyde(Reference)~1702 - 1705[2][3]Baseline for conjugated aromatic aldehyde.
4-Methoxybenzaldehyde4-OCH₃~1696[3]The methoxy group is a strong electron-donating group (EDG) via resonance, which increases electron density in the C=O antibonding orbital, weakening the bond and lowering the frequency.[3][4]
Veratraldehyde (3,4-Dimethoxybenzaldehyde)3-OCH₃, 4-OCH₃~1685 - 1691With two EDGs, the effect is additive, further decreasing the C=O frequency compared to a single methoxy group. The spectrum for veratraldehyde can be found through PubChem and other databases.[5][6]
Vanillin Isobutyrate3-OCH₃, 4-O(CO)iPr~1698[7][8]The isobutyrate group at the 4-position is less electron-donating than a simple alkoxy group, resulting in a higher frequency than veratraldehyde. This highlights the sensitivity of the C=O bond to the nature of the para-substituent.[7][8]
This compound 3-OCH₃, 4-O(CH₂)₃Cl Predicted: ~1690 - 1695 The primary electronic effect comes from the two alkoxy groups, similar to veratraldehyde. The terminal chlorine on the propoxy chain exerts a weak, electron-withdrawing inductive effect (-I), which slightly counteracts the resonance donation from the oxygen. This should result in a frequency slightly higher than veratraldehyde but lower than 4-methoxybenzaldehyde.
Dissecting the Electronic Effects

The final predicted frequency for this compound is based on the following principles:

  • Resonance Donation: The oxygen atoms of both the methoxy and chloropropoxy groups donate lone-pair electron density into the aromatic ring through resonance (+R effect). This is the dominant effect influencing the carbonyl group. This increased electron density delocalizes into the C=O π* antibonding orbital, reducing the C=O bond order and shifting the stretching frequency to a lower wavenumber.[3]

  • Inductive Withdrawal: The chlorine atom on the terminal carbon of the propoxy chain is electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propoxy chain to the aromatic ring. While the inductive effect diminishes with distance, it will slightly decrease the electron-donating ability of the 4-position oxygen compared to a simple methoxy or propoxy group.

The net result is a strong resonance donation from both alkoxy groups, pushing the frequency down towards the value for veratraldehyde (~1690 cm⁻¹), slightly counteracted by a weak inductive withdrawal from the distant chlorine, which nudges the frequency slightly higher. Therefore, a predicted range of 1690-1695 cm⁻¹ is scientifically sound.

Experimental Protocol for Verification

To validate this prediction, the following FTIR protocol should be employed.

G A Sample Preparation (Neat Liquid or KBr Pellet) B Instrument Setup (Background Scan) A->B Place Sample C Sample Analysis (16-32 Scans, 4 cm⁻¹ Resolution) B->C Acquire Spectrum D Data Processing (Baseline Correction, Peak Picking) C->D Process Raw Data E Spectral Interpretation D->E Identify ν(C=O)

Caption: Standard workflow for FTIR sample analysis.

Objective: To experimentally measure the C=O stretching frequency of this compound.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) Spectrometer with a clean ATR crystal or KBr pellet press

  • Potassium Bromide (KBr), spectroscopy grade (if preparing a solid pellet)

  • Spatula, agate mortar and pestle

  • Solvent (e.g., acetone or isopropanol) for cleaning

Procedure (ATR Method - Preferred for Oils/Low-Melting Solids):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with acetone or isopropanol.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of the liquid sample or a tiny amount of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Lower the press to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum using the instrument software. Apply a baseline correction if necessary and use the peak-picking tool to identify the precise wavenumber of the most intense absorption between 1750 cm⁻¹ and 1650 cm⁻¹. This peak corresponds to the C=O stretch.

  • Cleaning: Thoroughly clean the ATR crystal with solvent after the measurement.

Conclusion

While a direct literature value for the carbonyl stretching frequency of this compound is not available, a robust prediction can be made through comparative analysis of structurally similar molecules. The dominant electron-donating resonance effects of the two alkoxy groups, slightly tempered by the weak inductive effect of the terminal chlorine, lead to a predicted C=O stretching frequency in the range of 1690-1695 cm⁻¹ . This guide provides both the theoretical underpinning for this prediction and the experimental protocol necessary for its verification, serving as a comprehensive resource for researchers characterizing this and related compounds.

References

  • BenchChem. (2025). Substituent Effects on Carbonyl (C=O)
  • St. Clair, T. G., & Zgigit, J. M. (2023). Reduction of Vanillin Isobutyrate: An Infrared Spectroscopy Structure Determination Experiment. Journal of Chemical Education, 100(5), 1996-2000. [Link]

  • PubChem. (n.d.). Vanillin isobutyrate. National Center for Biotechnology Information. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 22-27. [Link]

  • PubChem. (n.d.). Veratraldehyde. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

HPLC retention time comparison: Chloro- vs Bromo-propoxy benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison: Chloro- vs. Bromo-Propoxy Benzaldehydes Content Type: Technical Application Guide

Executive Summary

In Reverse Phase HPLC (RP-HPLC) using a C18 stationary phase, Bromo-propoxy benzaldehyde will exhibit a longer retention time (


) than Chloro-propoxy benzaldehyde. 

This separation is driven by the Hansch Lipophilicity substituent constant (


) , where the bromine substituent (

) imparts greater hydrophobicity than the chlorine substituent (

). Furthermore, the larger atomic radius of bromine increases polarizability, enhancing London dispersion forces with the non-polar stationary phase. This guide details the mechanistic basis, experimental protocol, and data analysis required to validate this separation.

Mechanistic Profiling: The Halogen Effect

To optimize the separation of these analogs, one must understand the molecular forces at play. The "propoxy" linker adds a fixed hydrophobic baseline, but the discrimination occurs at the halogen terminus.

Hydrophobicity & Hansch Parameters

Retention in RP-HPLC is governed by the partition coefficient (


) between the mobile phase and the stationary phase. The contribution of specific substituents is quantified by the Hansch 

constant:

  • Chloro- substituent:

    
    [1]
    
  • Bromo- substituent:

    
    
    

The Bromo- analog is more lipophilic, leading to a higher capacity factor (


) and longer retention.
Polarizability and Dispersion Forces

Bromine is a "softer," larger atom than chlorine. Its electron cloud is more easily distorted (higher polarizability), which facilitates stronger instantaneous dipole-induced dipole interactions (London Dispersion Forces) with the octadecyl (C18) carbon chains. This "stickiness" further delays the elution of the Bromo- species.

Visualization of Interaction Mechanism

HPLC_Mechanism Analyte_Cl Chloro-Propoxy Benzaldehyde Mobile_Phase Mobile Phase (Polar/Aqueous) Analyte_Cl->Mobile_Phase Higher Solvation (More Polar) Stationary_Phase Stationary Phase (C18 Hydrophobic) Analyte_Cl->Stationary_Phase Weaker Hydrophobic Interaction (Low π) Result Elution Order: Cl yields first -> Br yields second Analyte_Cl->Result Analyte_Br Bromo-Propoxy Benzaldehyde Analyte_Br->Stationary_Phase Stronger Hydrophobic Interaction (High π) Analyte_Br->Result

Figure 1: Mechanistic interaction showing the differential partitioning of Chloro- and Bromo- analogs.[2][3] The Bromo- analog interacts more strongly with the stationary phase.

Experimental Protocol

This protocol is designed to achieve a resolution (


) of > 2.0 between the two analogs.
Reagents and Equipment
  • System: HPLC with UV/Vis (PDA preferred) or Mass Spectrometer.

  • Column: End-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm).

    • Why: End-capping reduces secondary silanol interactions that can cause peak tailing for the aldehyde group.

  • Solvents: HPLC-grade Water and Acetonitrile (ACN).

    • Why ACN? ACN has a lower viscosity than methanol (lower backpressure) and typically provides sharper peaks for aromatic compounds due to distinct dipole interactions.

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.
Temperature 30°CConstant temperature ensures reproducible retention times.
Detection 254 nmThe benzaldehyde moiety has strong UV absorbance here (

transition).
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses ionization of residual silanols.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute hydrophobic species.
Gradient Profile
  • 0-2 min: 40% B (Isocratic hold to stack sample)

  • 2-15 min: 40%

    
     80% B (Linear gradient)
    
  • 15-17 min: 80% B (Wash)

  • 17.1-22 min: 40% B (Re-equilibration)

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_run Chromatographic Run cluster_data Analysis Step1 Dissolve 1mg Analyte in 1mL ACN Step2 Filter (0.22 µm PTFE) Step1->Step2 Step3 Inject 10 µL Step2->Step3 Step4 Gradient Elution (40-80% ACN) Step3->Step4 Step5 Detect @ 254nm Step4->Step5 Step6 Calculate Resolution (Rs) Step5->Step6

Figure 2: Step-by-step experimental workflow from sample dissolution to data analysis.

Results & Data Analysis

Representative Data

The following table illustrates the expected performance metrics using the protocol above. Note that absolute retention times will vary by column manufacturer, but the Relative Retention (


)  will remain consistent.
AnalytePredicted

(min)
Capacity Factor (

)
Tailing Factor (

)
Chloro-propoxy benzaldehyde 6.43.21.05
Bromo-propoxy benzaldehyde 7.84.21.08
Calculating Resolution ( )

To ensure the method is valid for quantitative comparison, calculate resolution using the peak width at half-height (


):


  • Target:

    
     (Baseline separation).
    
  • Observation: Due to the significant lipophilicity difference (

    
    ), 
    
    
    
    values typically exceed 3.0, making this a robust separation.
Selectivity ( )


  • Expect

    
     values between 1.1 and 1.3 , indicating high selectivity for the halogen substitution.
    

Troubleshooting & Optimization

  • Co-elution with Impurities:

    • If synthesis byproducts (e.g., unreacted hydroxybenzaldehyde) are present, they are significantly more polar and will elute near the void volume (

      
      , ~1-2 min), well separated from the propoxy targets.
      
  • Peak Tailing:

    • Benzaldehydes can oxidize to benzoic acids. If peaks tail, ensure the mobile phase pH is acidic (pH ~2.5-3.0) to keep any acidic impurities protonated and retained, or use fresh samples to avoid oxidation artifacts.

  • Positional Isomers:

    • If comparing ortho-chloro vs. para-bromo, the steric hindrance in the ortho position might reduce retention slightly, further increasing the gap between the Chloro- and Bromo- peaks.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text on values and lipophilicity).
  • PubChem. (n.d.). Compound Summary: 4-(3-Chloropropoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Chromatography Online. (2025). The Role of Polarizability in HPLC Separation. LCGC International. Retrieved from [Link]

Sources

Technical Guide: TLC Visualization Stains for 4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the effective monitoring of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde (CAS: 151719-92-5), the 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is the superior chemical visualization method due to its high specificity for the aldehyde functionality. While UV (254 nm) serves as the primary non-destructive method, 2,4-DNP provides the necessary chemical validation to distinguish the product from non-carbonyl impurities (such as the alcohol precursor). p-Anisaldehyde serves as a robust secondary alternative, particularly for detecting side products lacking a carbonyl group.

Chemical Profile & Visualization Logic

To select the correct stain, one must understand the molecule's reactive "handles."[1]

  • Target Molecule: this compound[2]

  • Key Functional Groups:

    • Aromatic Aldehyde: The most reactive site for visualization. Reacts readily with hydrazines and oxidizing agents.

    • Aromatic Ring: Provides strong UV absorption (

      
       transitions).
      
    • Alkyl Chloride: Generally stable on silica; difficult to visualize specifically without harsh reagents (e.g., silver nitrate), making it a poor primary target for TLC.

    • Ether Linkages: Stable; generally unreactive to mild stains.

Decision Matrix: Stain Selection

StainSelection Start Start: Visualize this compound UV_Check Step 1: UV Lamp (254 nm) Start->UV_Check IsVisible Visible under UV? UV_Check->IsVisible DNP Primary Stain: 2,4-DNP (Specific for Aldehyde) IsVisible->DNP Yes (Confirm ID) Anisaldehyde Secondary Stain: p-Anisaldehyde (Broad Spectrum/Impurities) IsVisible->Anisaldehyde No (Check Impurities) DNP->Anisaldehyde If DNP Negative KMnO4 Backup: KMnO4 (General Oxidizer) Anisaldehyde->KMnO4 If ambiguous

Figure 1: Decision matrix for selecting the appropriate visualization method based on analytical needs.

Comparative Analysis of Visualization Methods

The following table contrasts the performance of the top visualization candidates for this specific molecule.

FeatureUV (254 nm) 2,4-DNP (Brady's Reagent) p-Anisaldehyde KMnO4 (Basic)
Mechanism Fluorescence QuenchingCondensation (Hydrazone formation)Acid-catalyzed condensationOxidation (Redox)
Selectivity Aromatic/Conjugated systemsHigh (Aldehydes/Ketones only)Moderate (Nucleophiles)Low (Universal Oxidizer)
Sensitivity HighVery High (<1 µg)HighModerate
Appearance Dark spot on green backgroundOrange/Red precipitate Violet/Grey/Pink (Heat dependent)Yellow/Brown on Purple
Destructive? NoYesYesYes
Heating? NoOptional (accelerates reaction)Required Optional
Verdict Mandatory First Step Best Chemical Stain Best for Impurity ProfilingGeneral Backup
Detailed Technical Insights
1. 2,4-Dinitrophenylhydrazine (2,4-DNP)[3][4][5]
  • Why it wins: The aldehyde group on the target molecule undergoes a condensation reaction with 2,4-DNP to form a highly colored hydrazone.[3][5] Because the target is an aromatic aldehyde, the resulting spot will likely be deep orange to red due to extended conjugation with the benzene ring.

  • Specificity: It will not stain the starting material if the precursor was the corresponding alcohol (4-(3-chloropropoxy)-3-methoxybenzyl alcohol) or the alkyl chloride reagent, providing excellent contrast for monitoring reaction progress.

2. p-Anisaldehyde[6][7][8][9]
  • Why use it: While DNP is specific to the product, p-Anisaldehyde is an excellent "universal" stain for oxygenated aromatics. It is particularly useful if you need to visualize side products that lack the aldehyde group (e.g., over-reduced alcohols) which DNP would miss.

  • Reaction: In the presence of acid and heat, the anisaldehyde condenses with the electron-rich aromatic ring of the target molecule, producing a distinct colored spot (often violet or blue-grey).

3. Potassium Permanganate (

)[10][11]
  • Why use it: It oxidizes the aldehyde to a carboxylic acid. The purple permanganate (

    
    ) is reduced to brown manganese dioxide (
    
    
    
    ).
  • Drawback: It is too aggressive. It may oxidize other impurities non-specifically, leading to a "noisy" TLC plate with a rapidly fading background.

Experimental Protocols

A. 2,4-DNP Stain (Brady's Reagent)

Safety: Sulfuric acid is corrosive. DNP is toxic and shock-sensitive when dry (keep wet).

  • Preparation:

    • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (

      
      ).
      
    • Carefully add this mixture to 80 mL of water and 200 mL of 95% ethanol.

    • Stir until dissolved. Filter if solids remain.[12]

  • Application:

    • Dip the developed, dried TLC plate into the solution.

    • Observation: Spots appear immediately (Yellow/Orange).

    • Optional: Mild heating may intensify weak spots, but is usually unnecessary for aldehydes.

B. p-Anisaldehyde Stain

Safety: Highly acidic and causes severe burns.

  • Preparation:

    • To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid (

      
      ).
      
    • Add 1.5 mL of glacial acetic acid.

    • Add 3.7 mL of p-anisaldehyde.

    • Store in a foil-wrapped jar (light sensitive) at 4°C.

  • Application:

    • Dip the plate quickly.

    • Wipe the back of the plate.

    • Critical Step: Heat with a heat gun (200°C+) until spots develop.

    • Observation: Look for violet, blue, or pink spots against a light pink background.[13]

Mechanism of Action

DNP Condensation Pathway

The visualization relies on the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde.

ReactionMechanism Reactants Target Aldehyde (Electrophile) + 2,4-DNP (Nucleophile) Intermediate Carbinolamine Intermediate Reactants->Intermediate Acid Catalysis Product 2,4-DNP Hydrazone (Orange Precipitate) Intermediate->Product - H2O Water H2O (Eliminated) Intermediate->Water

Figure 2: The condensation pathway forming the visible hydrazone chromophore.

Chemical Equation:



Where R is the 4-(3-chloropropoxy)-3-methoxyphenyl group.

References

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Clark, J. (2015). Addition-Elimination Reactions of Aldehydes and Ketones. Chemguide. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains and Dips.[14] Department of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[15][6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of Chloro- vs. Bromo-Alkyl Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice between chloro- and bromo-alkyl linkers is a critical determinant of synthetic efficiency, yield, and final product stability. While bromo-alkyl linkers offer superior leaving group ability (



times faster reaction rates), they compromise shelf-stability and pose higher genotoxic risks. Chloro-alkyl linkers, conversely, provide robust stability and lower cost but often require catalytic activation (Finkelstein conditions) to achieve viable conjugation yields. This guide analyzes the physicochemical trade-offs to optimize linker selection.

Mechanistic Foundation: The Kinetics of Conjugation

The conjugation of a linker to an E3 ligase ligand (e.g., Thalidomide, VHL) or a Warhead typically proceeds via an


 nucleophilic substitution . The reaction rate is governed by the leaving group ability of the halide (

), which correlates directly with the bond dissociation energy (BDE) and the basicity of the leaving group.
Bond Dissociation & Activation Energy
  • C-Br Bond: Weaker (

    
    ) and longer (
    
    
    
    ). The transition state forms earlier with a lower activation energy barrier (
    
    
    ).
  • C-Cl Bond: Stronger (

    
    ) and shorter (
    
    
    
    ). Requires higher thermal energy or catalytic activation to reach the transition state.
Reaction Coordinate Diagram

The following diagram illustrates the kinetic advantage of bromo-linkers over chloro-linkers in a standard nucleophilic attack (e.g., by a phenolate or amine nucleophile).

SN2_Energy_Profile cluster_legend Legend Start Reactants (Nu: + R-X) TS_Br TS (Br) Lower u0394Gu2021 Start->TS_Br Fast (Br) TS_Cl TS (Cl) Higher u0394Gu2021 Start->TS_Cl Slow (Cl) Product Product (Nu-R + X-) TS_Br->Product TS_Cl->Product LegendBr Bromo-Linker Path LegendCl Chloro-Linker Path

Figure 1: Comparative energy profile for


 substitution. Bromo-linkers (Green) exhibit a lower activation energy compared to Chloro-linkers (Red), resulting in faster kinetics under mild conditions.

Comparative Performance Analysis

The following data summarizes the performance of alkyl halides in the context of heterobifunctional molecule synthesis.

FeatureChloro-Alkyl Linker (R-Cl)Bromo-Alkyl Linker (R-Br)Impact on PROTAC Synthesis
Relative Reactivity (

)
1 (Reference)~200 – 10,000Br: Allows mild conditions (RT), preserving sensitive warheads.
Leaving Group

-7 (HCl)-9 (HBr)Br: Better leaving group; reaction proceeds with weaker nucleophiles.
Hydrolytic Stability HighModerate to LowCl: Preferred for long-term storage of linker intermediates.
Side Reactions LowHigh (Elimination to alkene)Br: Risk of E2 elimination if strong base is used.
Finkelstein Required? Yes (often NaI/KI added)NoCl: Requires extra reagent (Iodide source) to boost rate.
Cost LowModerate/HighCl: Ideal for gram-scale synthesis of "commodity" linkers.
Synthetic Implications[1][2][3][4]
  • Yield: Bromo-linkers typically afford higher yields (70-90%) in direct alkylations due to complete consumption of the starting material. Chloro-linkers often stall at 50-60% conversion unless forced with heat (

    
    C) or iodide catalysis.
    
  • Selectivity: The lower reactivity of R-Cl allows for chemoselective strategies. For example, a linker containing both a Cl- and a Br- terminus allows the chemist to selectively react the Br- end first at room temperature, leaving the Cl- end intact for a subsequent step (e.g., Finkelstein activation).

Experimental Protocols

These protocols are designed to be self-validating. If the reaction fails (TLC shows no product), the "Troubleshooting" steps provide the immediate corrective action.

Protocol A: Direct Alkylation with Bromo-Linkers

Best for: Sensitive substrates, small-scale discovery, rapid library generation.

Reagents:

  • Nucleophile (e.g., Lenalidomide derivative with phenol/amine)

  • Bromo-alkyl linker (1.2 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve the nucleophile in DMF (0.1 M concentration).

  • Add

    
    . Stir for 15 minutes at Room Temperature (RT) to deprotonate.
    
  • Add the Bromo-alkyl linker dropwise.

  • Stir at RT for 4–12 hours .

  • Validation: Monitor by LC-MS. Product peak [M+H]+ should appear; Br isotope pattern (1:1) in starting material should disappear.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
Protocol B: Finkelstein-Assisted Alkylation with Chloro-Linkers

Best for: Scale-up, cost-sensitive projects, or when Bromo-linkers are unstable.

Reagents:

  • Nucleophile[1][2][3][4]

  • Chloro-alkyl linker (1.5 equiv)

  • Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI) (0.2 – 1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone (classic) or DMF/MeCN (modern)

Step-by-Step:

  • In-situ Activation: Dissolve Chloro-linker and NaI (0.5 equiv) in the solvent. Stir for 30 mins. Mechanism: The

    
     is exchanged for 
    
    
    
    (better leaving group) in equilibrium.
  • Add the Nucleophile and Base (

    
    ).
    
  • Heat to 60–80°C for 12–24 hours .

  • Validation: If conversion is <50% after 12h, add another 0.5 equiv of NaI and increase temp by 10°C.

  • Workup: Requires washing with sodium thiosulfate solution if iodine color (brown/yellow) develops.

Stability & Storage Guide

The stability profile dictates the handling requirements for the raw linkers before conjugation.

  • Chloro-Linkers:

    • Storage: Ambient temperature, air-stable.

    • Shelf-life: Years.[5][6][7]

    • Light Sensitivity: Negligible.

  • Bromo-Linkers:

    • Storage:

      
      C or 
      
      
      
      C, under Argon.
    • Shelf-life: Months.[8] Prone to hydrolysis (forming alcohols) and discoloration (bromine liberation) upon light exposure.

    • Toxicity:[9]Warning: Alkyl bromides are potent alkylating agents. Handle in a fume hood to avoid inhalation.

Decision Matrix: When to Use Which?

The following decision tree assists in selecting the optimal linker halide based on project constraints.

Decision_Matrix Start Select Linker Halide Q1 Is the Warhead/Ligand Thermally Sensitive (>50u00B0C)? Start->Q1 Br_Route Use Bromo-Linker (Protocol A) Q1->Br_Route Yes Q2 Is Chemoselectivity Required? (e.g., bifunctional linker) Q1->Q2 No Mixed Use Mixed Halide (Cl-R-Br) React Br end first Q2->Mixed Yes Q3 Is Cost/Scale a Major Factor? Q2->Q3 No Cl_Route Use Chloro-Linker (Protocol B) Q3->Br_Route No (Discovery) Q3->Cl_Route Yes (Scale-up)

Figure 2: Strategic decision tree for selecting linker halides. Thermal sensitivity and scale are the primary drivers for choosing between Br (reactive) and Cl (stable/economical).

References

  • Reactivity of Alkyl Halides in

    
     Reactions. Chemistry Steps. (2025).[10][11] Detailed analysis of leaving group ability (
    
    
    
    ) and
    
    
    correlation.
  • Finkelstein Reaction. Wikipedia/Organic Chemistry Portal. (2025).[10][11] Mechanism of halide exchange to boost reactivity of alkyl chlorides using NaI.

  • E3 Ligase Ligands in Successful PROTACs. Frontiers in Chemistry. (2021).[12] Review of synthetic routes for Cereblon and VHL ligands, highlighting alkylation conditions.

  • Bond Dissociation Energy of Alkyl Halides. LibreTexts Chemistry. (2022). Thermodynamic data comparing C-Cl (327 kJ/mol) vs C-Br (285 kJ/mol) bond strengths.[7]

  • Current Strategies for the Design of PROTAC Linkers. Exploration of Targeted Anti-tumor Therapy.[5] (2020).[5][6][3][13] Discussion on linker composition (Alkyl vs PEG) and synthetic assembly.

Sources

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